Product packaging for Ptp1B-IN-25(Cat. No.:)

Ptp1B-IN-25

Cat. No.: B12383468
M. Wt: 867.0 g/mol
InChI Key: RFNVSJROQFSJNW-ZIFFENNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ptp1B-IN-25 is a potent and selective investigational compound designed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulatory enzyme implicated in insulin and leptin signaling pathways . By targeting PTP1B, this inhibitor helps researchers explore mechanisms to enhance insulin sensitivity and counteract leptin resistance, making it a valuable tool for studying type 2 diabetes and obesity . The negative regulation of insulin signaling by PTP1B is well-established; it dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), thereby attenuating the signal for glucose uptake . Inhibition of PTP1B with research compounds like this compound sustains the phosphorylation and activation of these signaling components, offering a potential mechanism to restore metabolic function . Beyond metabolic disorders, PTP1B is also a target in oncology research due to its role in modulating growth factor receptors and oncogenic pathways, such as JAK2/STAT, which are involved in cell survival and proliferation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific product data sheet for detailed information on solubility, purity, and storage conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H66O17 B12383468 Ptp1B-IN-25

Properties

Molecular Formula

C44H66O17

Molecular Weight

867.0 g/mol

IUPAC Name

2-hydroxy-6-nonyl-4-[2-nonyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C44H66O17/c1-3-5-7-9-11-13-15-17-25-19-27(21-29(47)33(25)41(54)55)57-42(56)34-26(18-16-14-12-10-8-6-4-2)20-28(58-43-39(52)37(50)35(48)31(23-45)60-43)22-30(34)59-44-40(53)38(51)36(49)32(24-46)61-44/h19-22,31-32,35-40,43-53H,3-18,23-24H2,1-2H3,(H,54,55)/t31-,32-,35+,36-,37+,38+,39-,40-,43-,44-/m1/s1

InChI Key

RFNVSJROQFSJNW-ZIFFENNXSA-N

Isomeric SMILES

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ptp1B-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and certain cancers. Its role as a negative regulator in key signaling pathways, including those of insulin and leptin, has driven the search for potent and selective inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of PTP1B-IN-25, a recently identified natural product inhibitor of PTP1B. This document details the core mechanism, presents quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological and experimental frameworks.

Introduction to PTP1B and its Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a critical role in cellular signal transduction. It functions by dephosphorylating tyrosine residues on various substrate proteins, thereby modulating their activity.

Role in Insulin Signaling

In the insulin signaling cascade, PTP1B acts as a key negative regulator. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that involves the phosphorylation of insulin receptor substrates (IRS). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. PTP1B attenuates this signal by dephosphorylating both the activated insulin receptor and its substrates, thus contributing to insulin resistance. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

Role in Leptin Signaling

PTP1B also negatively regulates the leptin signaling pathway. Leptin, a hormone primarily produced by adipose tissue, signals through the leptin receptor (LEPR) to activate the Janus kinase 2 (JAK2) and subsequent phosphorylation of the signal transducer and activator of transcription 3 (STAT3). This pathway is crucial for regulating appetite and energy expenditure. PTP1B dephosphorylates JAK2, thereby dampening the leptin signal. Inhibition of PTP1B in the hypothalamus can therefore enhance leptin sensitivity and promote weight loss.

Involvement in Cancer

The role of PTP1B in cancer is more complex and appears to be context-dependent. While it can act as a tumor suppressor in some cancers, in others, it has been shown to promote tumorigenesis. For instance, PTP1B has been implicated in the progression of certain breast cancers by positively regulating the ErbB2/HER2 signaling pathway.

This compound: A Novel Glycosylated Natural Product Inhibitor

This compound, also identified as Compound 19 in the primary literature, is a glycosylated natural product discovered through a targeted genome mining approach in fungi. It has demonstrated significant inhibitory activity against PTP1B, positioning it as a compound of interest for further investigation in metabolic and other diseases.

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of PTP1B with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In addition to its primary target, the compound has been screened against other enzymes, revealing a broader bioactivity profile. The quantitative data for this compound's inhibitory activity is summarized in the table below.

Target EnzymeIC50 (μM)
Protein Tyrosine Phosphatase 1B (PTP1B)0.37[1][2][3]
Human Immunodeficiency Virus (HIV)8.6[1][2][3]
α-Glucosidase3.7[1][2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)29[1][2][3]

Mechanism of Action of this compound

The precise mechanism by which this compound inhibits PTP1B has not been fully elucidated in the publicly available literature. However, based on the general mechanisms of PTP1B inhibitors, several possibilities can be considered. PTP1B inhibitors can act through various modes of action, including competitive, non-competitive, allosteric, and covalent inhibition. Given that this compound is a glycosylated natural product, its mechanism may involve interactions with both the active site and surrounding regions of the enzyme. Further kinetic studies are required to definitively characterize its mode of inhibition.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against PTP1B, which is representative of the methodology likely used to characterize this compound.

In Vitro PTP1B Enzymatic Assay

This assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product of this reaction, p-nitrophenol (pNP), is chromogenic and can be detected spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known PTP1B inhibitor like Suramin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well microplate, add a defined amount of the PTP1B enzyme solution to each well.

  • Add the serially diluted test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNP produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PTP1B Signaling Pathways

The following diagrams illustrate the central role of PTP1B in the insulin and leptin signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B_Insulin PTP1B PTP1B_Insulin->IR dephosphorylates PTP1B_Insulin->IRS dephosphorylates Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR binds JAK2 JAK2 LEPR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B_Leptin PTP1B PTP1B_Leptin->JAK2 dephosphorylates

Caption: PTP1B's negative regulatory role in insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibition Assay

The workflow for determining the inhibitory activity of this compound is depicted below.

PTP1B_Assay_Workflow A Prepare Reagents: PTP1B Enzyme, pNPP Substrate, Test Compound (this compound) B Dispense PTP1B Enzyme into 96-well plate A->B C Add Serial Dilutions of This compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with pNPP Substrate D->E F Incubate at 37°C E->F G Stop Reaction (add NaOH) F->G H Measure Absorbance at 405 nm G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow from the inhibitor to its ultimate biological effect based on its mechanism of action.

Logical_Relationship Inhibitor This compound Target PTP1B Enzyme Inhibitor->Target binds to Mechanism Inhibition of PTP1B Activity Target->Mechanism leads to Signaling Increased Phosphorylation of IR, IRS, and JAK2 Mechanism->Signaling results in Effect Enhanced Insulin and Leptin Sensitivity Signaling->Effect causes Outcome Potential Therapeutic Effect for Type 2 Diabetes and Obesity Effect->Outcome provides

Caption: The mechanism of action cascade for this compound.

Conclusion

This compound is a promising natural product inhibitor of PTP1B with potent in vitro activity. Its ability to target a key negative regulator of insulin and leptin signaling makes it a valuable lead compound for the development of novel therapeutics for metabolic diseases. Further research is warranted to fully characterize its mechanism of action, evaluate its selectivity and in vivo efficacy, and explore its potential in other PTP1B-implicated diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in this field.

References

The Discovery and Synthesis of a Bidentate PTP1B Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide details the discovery and synthesis of a potent and selective bidentate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Overactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target. The inhibitor detailed herein, compound 20h , serves as a compelling case study in modern drug discovery, leveraging computational design and targeted synthesis to achieve significant potency and selectivity. This document provides a comprehensive overview of its discovery rationale, synthesis, and biochemical evaluation for professionals in the field of drug development.

Discovery and Rationale

The development of PTP1B inhibitors is challenging due to the highly conserved and positively charged nature of the enzyme's active site, which makes achieving selectivity over other protein tyrosine phosphatases (PTPs) difficult. A key strategy to overcome this is the design of bidentate inhibitors . These molecules are engineered to bind to both the primary active site (the pTyr binding site) and a less conserved, adjacent secondary binding pocket. This dual interaction can significantly enhance both binding affinity and selectivity.

The discovery of compound 20h was the result of a computationally guided optimization of a known salicylic acid-based PTP1B inhibitor. The initial lead compound incorporated a salicylic acid moiety as a cell-permeable phosphotyrosine (pTyr) mimetic, which engages the active site. The optimization strategy involved tethering a second salicylic acid-based fragment to the initial scaffold, designed to interact with a secondary binding site, thereby creating a more potent and selective bidentate inhibitor.

Quantitative Data Summary

The inhibitory activity of compound 20h and its analogs was assessed against PTP1B and a panel of other phosphatases to determine its potency and selectivity. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 20h and Related Analogs against PTP1B.

CompoundPTP1B IC50 (μM)
20h 1.7
20f3.6
20i2.3
6 (parent compound)6.2

Table 2: Selectivity Profile of Compound 20h against a Panel of Protein Tyrosine Phosphatases.

Phosphatase% Inhibition by 20h (at 10 μM)IC50 (μM)
PTP1B >95%1.7
TC-PTP>95%Not Reported
PTPσ>90%~7.0
PTP-LAR (D1D2)<10%> 50
CD45D1D2<10%> 50
MKPX<5%> 50
PRL2 A/S<5%> 50

Signaling Pathway and Inhibition Mechanism

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B prevents this dephosphorylation, leading to prolonged signaling and enhanced glucose uptake.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 Inhibitor Bidentate Inhibitor (Compound 20h) Inhibitor->PTP1B inhibits

PTP1B's role in the insulin signaling pathway and its inhibition.

The bidentate nature of compound 20h allows it to occupy both the catalytic active site and a secondary binding pocket, leading to enhanced affinity and selectivity.

Bidentate_Inhibition cluster_PTP1B PTP1B Enzyme Surface cluster_Inhibitor Compound 20h ActiveSite Catalytic Active Site (pTyr Pocket) SecondarySite Secondary Binding Site (Non-conserved) Head Salicylic Acid (pTyr Mimetic) Head->ActiveSite Binds Linker Tether Head->Linker Tail Second Salicylic Acid Fragment Tail->SecondarySite Binds Linker->Tail

Mechanism of bidentate inhibition by Compound 20h.

Experimental Protocols

Synthesis of Compound 20h

The synthesis of compound 20h (4-(4-(4-((N-(2-((4-carboxy-3-hydroxyphenyl)(4-cyclohexylbenzyl)amino)-2-oxoethyl)quinoline-8-sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)butanamido)-2-hydroxybenzoic acid) is a multi-step process involving the preparation of key intermediates followed by their coupling. The general workflow is outlined below.

Synthesis_Workflow A Starting Material A (Salicylic Acid Derivative) Int1 Intermediate 1 (Amine Component) A->Int1 B Starting Material B (Quinoline Sulfonamide) Int2 Intermediate 2 (Azide Component) B->Int2 C Starting Material C (Linker Precursor) Int3 Intermediate 3 (Alkyne Component) C->Int3 Coupling1 Amide Coupling Int1->Coupling1 ClickChem Click Chemistry (CuAAC) Int2->ClickChem Int3->ClickChem Coupling2 Final Amide Coupling Coupling1->Coupling2 ClickChem->Coupling2 Deprotection Final Deprotection Coupling2->Deprotection Final Compound 20h Deprotection->Final

General workflow for the synthesis of Compound 20h.

Detailed Protocol (Illustrative Steps):

  • Step 1: Synthesis of the Quinoline-Triazole-Linker. A propargylated quinoline sulfonamide intermediate is reacted with an azido-functionalized butanamido-salicylic acid intermediate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

    • Reagents: Propargylated quinoline sulfonamide, azido-butanamido-salicylic acid methyl ester, copper(II) sulfate, sodium ascorbate.

    • Solvent: tert-Butanol/Water (1:1).

    • Procedure: The azide and alkyne intermediates are dissolved in the solvent mixture. An aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate. The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

  • Step 2: Synthesis of the Amine Component. A second salicylic acid derivative is functionalized with an amino acid moiety, for example, by reacting methyl 4-aminosalicylate with (4-cyclohexylphenyl)methanamine and a protected glycine.

    • Reagents: Methyl 4-aminosalicylate, (4-cyclohexylphenyl)methanamine, Boc-glycine, coupling agent (e.g., HATU), and a base (e.g., DIPEA).

    • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Procedure: The reagents are combined in the solvent and stirred at room temperature. After completion, the reaction is worked up and the product purified. The Boc protecting group is then removed using an acid like trifluoroacetic acid (TFA) to yield the free amine.

  • Step 3: Final Coupling and Deprotection. The product from Step 1 (containing a carboxylic acid) is coupled with the amine product from Step 2 using standard peptide coupling conditions.

    • Reagents: Quinoline-triazole-linker acid, amine intermediate, HATU, DIPEA.

    • Solvent: DMF.

    • Procedure: The components are stirred at room temperature for several hours. The crude product is purified by preparative HPLC.

  • Step 4: Hydrolysis. The final ester protecting groups on the salicylic acid moieties are removed by hydrolysis.

    • Reagents: Lithium hydroxide (LiOH).

    • Solvent: Tetrahydrofuran (THF)/Water.

    • Procedure: The purified coupled product is dissolved in the solvent mixture and stirred with LiOH until the reaction is complete. The mixture is then acidified to precipitate the final product, compound 20h , which is collected by filtration and dried.

Note: This is a generalized representation. For exact reagent quantities, reaction times, temperatures, and purification methods, consulting the supplementary information of the source publication is essential.

PTP1B Enzymatic Inhibition Assay

The inhibitory potency of the synthesized compounds was determined using a fluorescence-based enzymatic assay.

  • Principle: The assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). Inhibitors will decrease the rate of this reaction.

  • Materials:

    • Recombinant human PTP1B enzyme.

    • DiFMUP substrate.

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.

    • Test compounds (e.g., 20h ) dissolved in DMSO.

    • 96-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Protocol:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • To each well of the 96-well plate, add 50 µL of the PTP1B enzyme solution (e.g., at a final concentration of 0.5 nM in assay buffer).

    • Add 25 µL of the diluted test compound solution (or DMSO for control wells) to the wells containing the enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution (e.g., at a final concentration of 10 µM in assay buffer).

    • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) in kinetic mode.

    • The initial reaction rates (slopes of the linear portion of the fluorescence vs. time curve) are calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated relative to the control (DMSO) wells.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

PTP1B Target Validation in Metabolic Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for metabolic diseases such as type 2 diabetes and obesity. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates both insulin and leptin signaling.[1][2][3] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and promote metabolic homeostasis. This guide provides a comprehensive overview of the validation of PTP1B as a therapeutic target, with a focus on the experimental protocols and data analysis required to characterize a novel inhibitor, referred to herein as Ptp1B-IN-25. Due to the limited publicly available data for a specific compound named "this compound," this document will utilize representative data from other well-characterized PTP1B inhibitors to illustrate the target validation process.

PTP1B and its Role in Metabolic Disease

PTP1B is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed, with high levels in insulin-sensitive tissues like the liver, muscle, and adipose tissue.[4] It plays a pivotal role in downregulating signaling cascades crucial for glucose and energy homeostasis.

Negative Regulation of Insulin Signaling

Insulin initiates its physiological effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, which in turn recruits and phosphorylates insulin receptor substrates (IRS).[5][6] This cascade of phosphorylation events activates downstream pathways, most notably the PI3K/Akt pathway, leading to glucose uptake and utilization.[1] PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby dampening the insulin signal.[5] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[4][7]

Negative Regulation of Leptin Signaling

Leptin, a hormone primarily produced by adipocytes, signals through the leptin receptor to regulate energy balance and body weight. Activation of the leptin receptor leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which then phosphorylates and activates the signal transducer and activator of transcription 3 (STAT3).[3][8] PTP1B dephosphorylates JAK2, thereby inhibiting the leptin signaling cascade.[8][9] PTP1B-deficient mice have shown increased leptin sensitivity and resistance to diet-induced obesity.[8]

This compound Target Validation: Quantitative Data

The following tables summarize the types of quantitative data that are essential for the validation of a PTP1B inhibitor. The values presented are representative examples from published literature on various PTP1B inhibitors and should not be considered as actual data for a compound named "this compound".

Table 1: In Vitro Enzymatic Activity of this compound

ParameterValueDescription
IC50 (PTP1B) 100 nMThe half maximal inhibitory concentration against PTP1B, indicating potency.
Selectivity (vs. TCPTP) >100-foldThe ratio of IC50 for a closely related phosphatase (TCPTP) to the IC50 for PTP1B, indicating specificity.
Mechanism of Inhibition CompetitiveThe mode of inhibition (e.g., competitive, non-competitive, uncompetitive) as determined by kinetic studies.

Table 2: In Vitro Cellular Activity of this compound

AssayCell LineParameterValue
Insulin Receptor Phosphorylation HepG2EC50500 nM
Akt Phosphorylation L6 myotubesEC50750 nM
Glucose Uptake 3T3-L1 adipocytesEC501 µM

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg, oral, daily)% Change
Body Weight (g) 45.2 ± 2.138.5 ± 1.8-14.8%
Fasting Blood Glucose (mg/dL) 185 ± 12130 ± 9-29.7%
Plasma Insulin (ng/mL) 3.2 ± 0.41.8 ± 0.3-43.8%
OGTT AUC (mg/dL*min) 35000 ± 250025000 ± 2000-28.6%
ITT (% baseline glucose) 65 ± 540 ± 4-38.5%

Experimental Protocols

PTP1B Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PTP1B using a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[10]

  • Substrate: p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[11]

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.

  • Add 88 µL of assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • If using pNPP, stop the reaction by adding 50 µL of 1 M NaOH and measure the absorbance at 405 nm.[10] If using DiFMUP, continuously monitor the fluorescence at an excitation/emission of 355/460 nm.[11]

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Western Blot for Insulin Signaling

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a relevant cell line (e.g., HepG2 hepatocytes).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the OGTT procedure in a diet-induced obese (DIO) mouse model to evaluate the effect of this compound on glucose tolerance.

Animal Model:

  • Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[14]

Materials:

  • This compound formulated for oral administration

  • Glucose solution (20% in sterile water)[15]

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the DIO mice and randomize them into vehicle and treatment groups.

  • Treat the mice daily with this compound or vehicle by oral gavage for a specified period (e.g., 4 weeks).

  • For the OGTT, fast the mice overnight (16-18 hours) with free access to water.[15]

  • Record the body weight and collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.[16]

  • Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[14][16]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[14][17]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vivo Studies: Insulin Tolerance Test (ITT) in Mice

This protocol is used to assess insulin sensitivity in DIO mice treated with this compound.

Animal Model and Materials:

  • As described for the OGTT.

  • Human regular insulin (diluted in sterile saline).

Procedure:

  • Following the treatment period with this compound or vehicle, fast the mice for 4-6 hours.[18]

  • Record the body weight and collect a baseline blood sample (time 0) for glucose measurement.

  • Administer insulin via intraperitoneal (IP) injection (0.75-1.0 U/kg body weight).[18]

  • Collect blood samples at 15, 30, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Plot the blood glucose levels as a percentage of the baseline and compare the glucose-lowering effect between the treatment and vehicle groups.

Mandatory Visualizations

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter cluster_extracellular cluster_extracellular GLUT4_transporter->cluster_extracellular Glucose Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

leptin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to cluster_extracellular cluster_extracellular Nucleus->cluster_extracellular Gene Expression (↓ Appetite) PTP1B PTP1B PTP1B->JAK2 dephosphorylates Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B inhibits

Caption: PTP1B negatively regulates the leptin signaling pathway.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development enzymatic_assay PTP1B Enzymatic Assay (IC50, Selectivity) cellular_assay Cellular Assays (Signaling, Glucose Uptake) enzymatic_assay->cellular_assay animal_model Animal Model of Metabolic Disease (e.g., DIO Mice) cellular_assay->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies (OGTT, ITT, Body Weight) pk_pd->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology formulation Formulation Development toxicology->formulation start Start start->enzymatic_assay

Caption: General workflow for PTP1B inhibitor validation.

References

PTP1B-IN-25: A Technical Guide for Researchers in Leptin Resistance and Metabolic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTP1B-IN-25, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its relevance to the study of leptin resistance. PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Leptin resistance, a condition characterized by a diminished response to the satiety hormone leptin, is a hallmark of obesity.[3] By inhibiting PTP1B, compounds like this compound offer a promising strategy to enhance leptin sensitivity and restore metabolic homeostasis.

Core Concepts: PTP1B and Leptin Resistance

Leptin, secreted by adipose tissue, signals to the hypothalamus to suppress appetite and increase energy expenditure.[4] This signaling is primarily mediated through the JAK2-STAT3 pathway.[5] In states of obesity, chronic inflammation and other cellular stressors can lead to an upregulation of PTP1B in the hypothalamus.[3] PTP1B dephosphorylates and inactivates key components of the leptin signaling cascade, including JAK2, thereby blunting the cellular response to leptin and promoting a state of leptin resistance.[5][6] This disruption in leptin signaling perpetuates a cycle of overeating and weight gain. Inhibition of PTP1B is therefore a compelling therapeutic approach to reverse leptin resistance and its metabolic consequences.

This compound: A Potent and Selective Inhibitor

This compound is a potent, small-molecule inhibitor of PTP1B. While specific data for a compound named "this compound" is not publicly available, the closely related and well-characterized inhibitor PTP1B-IN-2 serves as a representative for this class of compounds. PTP1B-IN-2 has been identified as a highly potent inhibitor with an IC50 of 50 nM.[7]

Quantitative Data

The following tables summarize the available quantitative data for PTP1B-IN-2, a close analog of the target compound.

Table 1: In Vitro Inhibitory Activity of PTP1B-IN-2 [7]

TargetIC50 (nM)
PTP1B50
TCPTP>750
SHP-12450
SHP-22160
LAR12610

Table 2: Cellular Activity of PTP1B-IN-2 in L6 Myotubes [7]

Concentration (µM)Increase in Insulin-Stimulated Glucose Uptake (%)
516.0
1019.0
2038.1

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the leptin signaling pathway, the role of PTP1B in leptin resistance, and the proposed mechanism of action for PTP1B inhibitors like this compound.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (LEPR) JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Regulates Metabolic_Effects Decreased Food Intake Increased Energy Expenditure Gene_Expression->Metabolic_Effects

Leptin Signaling Pathway

Leptin_Resistance_Mechanism cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (LEPR) JAK2 JAK2 Leptin_Receptor->JAK2 Leptin Leptin Leptin->Leptin_Receptor pJAK2 pJAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Blocked_Signal pJAK2->Blocked_Signal PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Blocked_Signal

PTP1B-Mediated Leptin Resistance

PTP1B_Inhibitor_Action cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (LEPR) JAK2 JAK2 Leptin_Receptor->JAK2 Leptin Leptin Leptin->Leptin_Receptor pJAK2 pJAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->pJAK2 PTP1B_IN25 This compound PTP1B_IN25->PTP1B Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Restored_Signal pSTAT3->Restored_Signal Signal Transduction

Action of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research programs. The following protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.

PTP1B Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of this compound.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the this compound dilution to the wells.

  • Add the PTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding pNPP to the wells.

  • Immediately measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cellular Assay for Leptin-Induced STAT3 Phosphorylation

This Western blot assay assesses the ability of this compound to enhance leptin signaling in a cellular context.

Materials:

  • Hypothalamic cell line (e.g., N46) or other leptin-responsive cells

  • Cell culture medium and supplements

  • Recombinant leptin

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-beta-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and grow to a suitable confluency.

  • Starve the cells in serum-free medium for several hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of leptin (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

In Vivo Assessment of Leptin Sensitivity in Diet-Induced Obese Mice

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a model of leptin resistance.

Animal Model:

  • Male C57BL/6J mice are commonly used.

  • Induce obesity and leptin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

Experimental Design:

  • House the diet-induced obese (DIO) mice individually and monitor their body weight and food intake for a baseline period.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, perform a leptin challenge test:

    • Fast the mice for a short period.

    • Administer a single dose of leptin or saline.

    • Measure food intake at several time points post-injection (e.g., 2, 4, and 24 hours).

  • At the end of the study, collect tissues (hypothalamus, liver, adipose) for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis).

Conclusion

This compound and related compounds represent a promising class of molecules for the treatment of obesity and type 2 diabetes. Their ability to potently and selectively inhibit PTP1B suggests they can effectively enhance both insulin and leptin signaling. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of PTP1B inhibition for combating leptin resistance and associated metabolic disorders. While direct experimental evidence for this compound in leptin resistance models is still emerging, its strong biochemical profile makes it a compelling candidate for such investigations.

References

PTP1B In Vitro Enzymatic Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1][2][3] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2] This document outlines the core principles, detailed experimental protocols, and data presentation for screening and characterizing PTP1B inhibitors.

Introduction to PTP1B and Its Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction.[2] It dephosphorylates key proteins involved in metabolic regulation. Specifically, PTP1B is known to act on the activated insulin receptor (IR) and its substrates (IRS proteins), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1] By removing phosphate groups from tyrosine residues on these proteins, PTP1B attenuates the downstream signaling cascades, leading to decreased glucose uptake and increased appetite.[2][3] Inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity.

Below is a diagram illustrating the negative regulatory role of PTP1B in the insulin and leptin signaling pathways.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (↓ Appetite) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor PTP1B Inhibitor (e.g., PTP1B-IN-25) Inhibitor->PTP1B inhibits PTP1B_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Signal Detection cluster_analysis 5. Data Analysis A Prepare Assay Buffer E Add Buffer, Inhibitor, and PTP1B Enzyme to 96-well plate A->E B Dilute PTP1B Enzyme B->E C Prepare Substrate (pNPP or Phosphopeptide) F Initiate reaction by adding Substrate C->F D Prepare Inhibitor Dilutions (e.g., this compound) D->E E->F G Incubate at 30-37°C F->G H Stop reaction (if pNPP) or add Detection Reagent (if Malachite Green) G->H I Read Absorbance (405 nm for pNPP, ~620 nm for Malachite Green) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

References

Preliminary Cytotoxicity Assessment of a Novel PTP1B Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including metabolic disorders and various cancers.[1][2] Its role as a negative regulator in key signaling pathways, such as the insulin and leptin pathways, makes it a compelling target for inhibitor development.[1][3][4][5] This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a hypothetical novel PTP1B inhibitor, designated PTP1B-IN-A. The document outlines standard experimental protocols, presents hypothetical cytotoxicity data, and visualizes the inhibitor's mechanism of action within a relevant signaling cascade.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and metabolism.[6] PTP1B is known to dephosphorylate the insulin receptor and its substrates, thereby attenuating insulin signaling.[4][5][7][8] Consequently, inhibitors of PTP1B are being actively investigated as potential therapeutics for type 2 diabetes and obesity.[1][9]

Beyond its role in metabolism, PTP1B has been implicated in cancer. It can act as both a tumor suppressor and an oncogene depending on the cellular context.[10][11] For instance, PTP1B has been shown to be overexpressed in certain breast cancers and is involved in the regulation of growth factor receptor signaling pathways.[2][10] This dual role underscores the importance of carefully evaluating the cytotoxic effects of any new PTP1B inhibitor.

This guide focuses on the preliminary in vitro cytotoxicity assessment of a novel, selective PTP1B inhibitor, PTP1B-IN-A, against the human breast cancer cell line MCF-7.

Experimental Data: Cytotoxicity of PTP1B-IN-A

The following table summarizes the hypothetical results of a 72-hour cytotoxicity study of PTP1B-IN-A on the MCF-7 breast cancer cell line.

PTP1B-IN-A Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1004.5
198.25.1
591.56.3
1075.87.2
2552.18.5
5028.46.8
10015.64.9

Table 1: Dose-dependent effect of PTP1B-IN-A on MCF-7 cell viability after 72 hours of exposure.

Experimental Protocols

Cell Culture

MCF-7 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of PTP1B-IN-A was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed MCF-7 cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of PTP1B-IN-A B->C D Treat cells with varying concentrations C->D E Incubate for 72h D->E F Add MTT solution to each well E->F G Incubate for 4h to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I

Figure 1: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: MCF-7 cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: PTP1B-IN-A was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve the final concentrations (1-100 µM). The final DMSO concentration in all wells was kept below 0.1%. Cells were then treated with the various concentrations of PTP1B-IN-A.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.

Mechanism of Action: PTP1B in Insulin Signaling

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, PTP1B-IN-A is hypothesized to enhance and prolong insulin signaling.

G cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (activates) PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) PTP1B->IRS1 dephosphorylates (inactivates) PTP1B_IN_A PTP1B-IN-A PTP1B_IN_A->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Cellular_Response Increased Glucose Uptake GLUT4->Cellular_Response

Figure 2: PTP1B's role in the insulin signaling pathway.

Conclusion and Future Directions

The preliminary data indicates that the hypothetical PTP1B inhibitor, PTP1B-IN-A, exhibits dose-dependent cytotoxicity against the MCF-7 breast cancer cell line. The established IC50 value from this initial assessment will guide further studies, including selectivity profiling against other phosphatases and evaluation in more complex, three-dimensional cell culture models. Understanding the precise molecular mechanisms underlying the observed cytotoxicity will be critical for the continued development of PTP1B-IN-A as a potential therapeutic agent. Further investigation into its effects on other cancer cell lines and in in vivo models is warranted.

References

Ptp1B-IN-25: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptp1B-IN-25, also identified as Compound 19, is a recently discovered inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a diverse range of biological activities.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its core inhibitory profile, the broader context of PTP1B signaling, and representative experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of PTP1B inhibition.

Core Data Summary

This compound has demonstrated inhibitory activity against several key biological targets. The following table summarizes the available quantitative data.

TargetIC50 (µM)Biological Activity
Protein Tyrosine Phosphatase 1B (PTP1B)0.37Antidiabetic
Human Immunodeficiency Virus (HIV)8.6Antiviral
α-Glucosidase3.7Antidiabetic
Methicillin-resistant Staphylococcus aureus (MRSA)29Antibacterial

Data sourced from MedchemExpress.[1]

PTP1B Signaling and Therapeutic Rationale

Protein Tyrosine Phosphatase 1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in multiple signaling pathways. Its overexpression or hyperactivity is implicated in the pathogenesis of several diseases, making it a significant therapeutic target.

Role in Metabolic Diseases

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby inhibiting leptin signaling, which is crucial for appetite and energy homeostasis. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

PTP1B_Metabolic_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Appetite_Regulation Appetite Regulation STAT3->Appetite_Regulation PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B

Figure 1: this compound Inhibition of PTP1B in Metabolic Signaling Pathways.
Role in Antiviral Response

Recent studies have highlighted the role of PTP1B in regulating the type I interferon (IFN) signaling pathway. PTP1B can dephosphorylate components of the IFN receptor (IFNAR1), thereby dampening the antiviral response. Inhibition of PTP1B has been shown to augment the antiviral effects of interferon.

PTP1B_Antiviral_Signaling Interferon Type I Interferon IFNAR IFN Receptor (IFNAR1/2) Interferon->IFNAR JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 ISRE ISRE ISGF3->ISRE Antiviral_Genes Antiviral Gene Expression ISRE->Antiviral_Genes PTP1B PTP1B PTP1B->IFNAR Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B

Figure 2: this compound and its potential role in enhancing antiviral signaling.

Experimental Protocols

While the specific experimental protocols for this compound from its primary publication were not accessible, this section provides detailed, representative methodologies for the key assays based on established literature. These protocols can serve as a guide for researchers aiming to replicate or build upon the initial findings.

PTP1B Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, PTP1B enzyme, and various concentrations of this compound. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PTP1B, pNPP, Buffer, This compound Start->Prepare_Reagents Dispense Dispense Buffer, PTP1B, and this compound into 96-well plate Prepare_Reagents->Dispense Pre_Incubate Pre-incubate at 37°C Dispense->Pre_Incubate Add_Substrate Add pNPP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for a colorimetric PTP1B inhibition assay.
α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, α-glucosidase solution, and various concentrations of this compound. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance at 405 nm, corresponding to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Assay (Generic Cell-Based)

This protocol describes a general method to assess the antiviral activity of a compound against a specific virus in a cell culture system.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MT-4 cells for HIV)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Cell viability reagent (e.g., MTT, XTT)

  • 96-well cell culture plates

Procedure:

  • Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plate for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Assess cell viability using a suitable reagent (e.g., MTT assay).

  • Calculate the percentage of protection from viral CPE for each compound concentration and determine the IC50 value.

Antibacterial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Materials:

  • Bacterial strain (e.g., MRSA)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm. The IC50 can be calculated from a dose-response curve of bacterial growth inhibition.

Conclusion and Future Directions

This compound has emerged as a promising small molecule with a multifaceted inhibitory profile, targeting key enzymes involved in metabolic diseases, as well as viral and bacterial pathogens. Its potent inhibition of PTP1B suggests significant therapeutic potential, particularly in the context of type 2 diabetes and obesity. The additional activities against HIV, α-glucosidase, and MRSA broaden its scope for further investigation.

Future research should focus on several key areas:

  • Detailed Mechanism of Action: Elucidating the precise molecular interactions of this compound with its targets is crucial.

  • In Vivo Efficacy and Pharmacokinetics: Animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Selectivity Profiling: A comprehensive selectivity panel against other phosphatases and relevant enzymes will be important to assess potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of even more potent and selective inhibitors.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of its therapeutic potential and mechanisms of action will undoubtedly emerge, paving the way for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Ptp1B-IN-25 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and obesity.[4][5] PTP1B-IN-25 is a potent inhibitor of PTP1B, offering a valuable tool for studying the physiological and pathological roles of this enzyme in cellular processes. These application notes provide a detailed experimental protocol for the use of this compound in cell culture, focusing on the assessment of its effects on the insulin signaling pathway.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against various targets. This data is essential for designing effective cell-based assays.

TargetIC50
PTP1B 0.37 µM
HIV8.6 µM
α-Glucosidase3.7 µM
MRSA29 µM

Signaling Pathway of PTP1B in Insulin Regulation

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a cascade that includes the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This leads to the activation of downstream pathways such as the PI3K/Akt pathway, which is central to glucose uptake and metabolism. PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and IRS-1, thus terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin-induced signaling.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binds IR_p Insulin Receptor (Active, Phosphorylated) IR->IR_p Autophosphorylation IRS1 IRS-1 (Inactive) IR_p->IRS1 Phosphorylates IRS1_p IRS-1 (Active, Phosphorylated) IRS1->IRS1_p PI3K_Akt PI3K/Akt Pathway IRS1_p->PI3K_Akt Activates Glucose_Uptake Glucose Uptake & Metabolism PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->IR_p Dephosphorylates PTP1B->IRS1_p Dephosphorylates PTP1B_IN_25 This compound PTP1B_IN_25->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.

Experimental Protocol: Assessing this compound Activity in HepG2 Cells

This protocol details a cell-based assay to evaluate the efficacy of this compound in enhancing insulin signaling in the human hepatoma cell line, HepG2, a well-established model for studying hepatic insulin resistance. The primary readout is the phosphorylation status of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).

Materials and Reagents
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (prepare stock solution in DMSO)

  • Human Insulin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-Insulin Receptor β (Tyr1150/1151)

    • Anti-Insulin Receptor β

    • Anti-phospho-IRS-1 (Ser307)

    • Anti-IRS-1

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • DMSO (vehicle control)

Experimental Workflow

Experimental_Workflow A 1. Seed HepG2 cells in 6-well plates B 2. Serum starve cells (e.g., 16-24 hours) A->B C 3. Pre-treat with this compound or vehicle (DMSO) B->C D 4. Stimulate with Insulin (e.g., 10-100 nM for 10-30 min) C->D E 5. Lyse cells and quantify protein D->E F 6. Western Blot Analysis E->F G 7. Detect phosphorylation of IR and IRS-1 F->G

Caption: Workflow for assessing this compound in cell culture.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation:

    • Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free DMEM and incubate for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in serum-free DMEM. Based on the IC50 of 0.37 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Aspirate the starvation medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Insulin Stimulation:

    • Prepare a stock solution of human insulin. A final concentration of 10-100 nM is typically used to stimulate the insulin signaling pathway.

    • Add the insulin directly to the wells containing the inhibitor or vehicle and incubate for 10-30 minutes at 37°C. Include a non-insulin stimulated control for each condition.

  • Cell Lysis and Protein Quantification:

    • After insulin stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-IRS-1, and total IRS-1 overnight at 4°C with gentle agitation. A loading control antibody (GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands for IR and IRS-1.

    • Compare the levels of phosphorylation in this compound treated cells to the vehicle-treated controls to determine the effect of the inhibitor on insulin signaling. An increase in the ratio of phosphorylated to total protein indicates successful inhibition of PTP1B.

References

Application Notes and Protocols for PTP1B Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a specific compound named "PTP1B-IN-25" could not be located in the conducted research. The following application notes, protocols, and dosage information are based on published studies for other selective PTP1B inhibitors and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. Researchers should conduct dose-response studies to determine the optimal dosage for their specific inhibitor and animal model.

Application Notes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Consequently, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[1]

PTP1B inhibitors work by blocking the enzyme's active site, which prevents the dephosphorylation of its target proteins.[1] This leads to prolonged and enhanced signaling through the insulin and leptin pathways, which can improve glucose uptake and sensitivity.[1] In preclinical in vivo mouse models, various PTP1B inhibitors have demonstrated efficacy in improving glucose tolerance, reducing hyperglycemia, and enhancing insulin sensitivity.[4][5] These inhibitors have been evaluated in diet-induced obesity (DIO) models, genetic models of diabetes (e.g., KKAy mice), and models of associated comorbidities like Alzheimer's disease.[4][5] The administration of PTP1B inhibitors has been shown to improve metabolic parameters and, in some cases, reduce body weight.[4][5]

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade. Inhibition of PTP1B blocks these negative regulatory actions, thereby enhancing downstream signaling.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2 PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B

PTP1B signaling pathway in insulin and leptin regulation.

Summary of PTP1B Inhibitor Dosages in Mouse Models

The following table summarizes dosages of various PTP1B inhibitors used in published in vivo mouse studies. This data can be used as a reference for designing new experiments.

Inhibitor NameMouse ModelDosageAdministration RouteDurationReference
CX08005DIO Mice50, 100, 200 mg/kg/dayOral14 days[4]
CX08005KKAy Mice50 mg/kg/dayOralNot specified[4]
Trodusquemine (MSI-1436)PLB4 (AD/T2DM)1 mg/kgIntraperitoneal5 weeks[5]
Trodusquemine (MSI-1436)TRALI Model2, 5, 10 mg/kgNot specifiedAcute[6]
DPM-1003TRALI Model5 mg/kgNot specifiedAcute[6]
JTT-551Diabetic MiceNot specifiedOralChronic[7]
ViscosolHFD/STZ T2DMNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Below is a generalized protocol for evaluating the efficacy of a PTP1B inhibitor in a diet-induced obese (DIO) mouse model. This protocol should be adapted based on the specific characteristic of the inhibitor and the research question.

Objective: To assess the effect of a PTP1B inhibitor on glucose metabolism and insulin sensitivity in a DIO mouse model.
Materials:
  • PTP1B inhibitor

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucose solution (for GTT)

  • Insulin solution (for ITT)

  • Glucometer and test strips

  • Animal balance

  • Oral gavage needles or injection supplies

Experimental Workflow

experimental_workflow acclimatization Acclimatization (1 week) diet_induction Diet Induction (8-12 weeks) acclimatization->diet_induction grouping Randomization & Grouping diet_induction->grouping treatment Treatment Period (e.g., 4 weeks) grouping->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) gtt->itt (after recovery) endpoint Endpoint: Tissue & Blood Collection itt->endpoint

Generalized experimental workflow for in vivo PTP1B inhibitor study.
Methodology:

  • Animal Model Induction:

    • Acclimatize male C57BL/6J mice (e.g., 6-8 weeks old) for one week.

    • Induce obesity and insulin resistance by feeding a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.

    • Monitor body weight and food intake weekly.

  • Inhibitor Preparation and Administration:

    • Prepare the PTP1B inhibitor in a suitable vehicle. The formulation will depend on the inhibitor's solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Randomly assign DIO mice to treatment groups (e.g., Vehicle, Inhibitor Low Dose, Inhibitor High Dose, Positive Control).

    • Administer the inhibitor or vehicle daily for the duration of the study (e.g., 4 weeks). Dosages should be based on preliminary studies or literature on similar compounds (see table above).[4][5]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from the tail vein.

      • Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Perform the ITT at least 3-4 days after the GTT to allow for recovery.

      • Fast mice for 4 hours.

      • Measure baseline blood glucose.

      • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice after fasting.

    • Collect blood for analysis of serum insulin, triglycerides, and cholesterol.

    • Harvest tissues such as the liver, skeletal muscle, and adipose tissue. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for signaling proteins, qPCR for gene expression).

Data Analysis:
  • Calculate the area under the curve (AUC) for the GTT and ITT.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare between treatment groups.

  • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Ptp1B-IN-25 in a Glucose Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, leading to decreased glucose uptake into cells.[2][3] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][3] Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and promote glucose metabolism.[1][2][3]

PTP1B-IN-25 is a potent inhibitor of PTP1B with a reported IC50 value of 0.37 µM. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a cell-based glucose uptake assay to investigate its potential as an insulin-sensitizing agent.

Mechanism of Action

The insulin signaling pathway leading to glucose uptake is a well-characterized cascade of events. The inhibition of PTP1B by this compound is expected to enhance this pathway, ultimately leading to increased glucose transport into the cell.

cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS1 IRS1 Insulin Receptor->IRS1 Phosphorylates (pY) Insulin Insulin Insulin->Insulin Receptor Binds This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->Insulin Receptor Dephosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 Vesicle GLUT4 Vesicle AKT->GLUT4 Vesicle Promotes Translocation GLUT4 Translocation GLUT4 GLUT4 Vesicle->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Figure 1: this compound enhances insulin-stimulated glucose uptake.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from a glucose uptake assay using this compound. The data is based on findings from studies with similar PTP1B inhibitors.

Table 1: Effect of this compound on Basal and Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupThis compound (µM)Insulin (100 nM)Glucose Uptake (Fold Change over Basal)
Basal0-1.0
Insulin0+3.5 ± 0.4
This compound0.1-1.1 ± 0.1
This compound1.0-1.2 ± 0.2
This compound10-1.3 ± 0.2
Insulin + this compound0.1+4.2 ± 0.5
Insulin + this compound1.0+5.8 ± 0.6
Insulin + this compound10+6.5 ± 0.7

Table 2: Dose-Response of this compound on Insulin-Stimulated Glucose Uptake

This compound Concentration (µM)% Increase in Insulin-Stimulated Glucose Uptake
0.015%
0.120%
0.555%
1.065%
5.070%
1072%

Experimental Protocols

A common method to assess glucose uptake in vitro is the 2-NBDG assay, which utilizes a fluorescently labeled glucose analog.

Start Start Differentiate Differentiate 3T3-L1 preadipocytes to mature adipocytes Start->Differentiate Seed Seed differentiated adipocytes in a 96-well plate Differentiate->Seed Starve Serum starve cells (e.g., in DMEM with 0.5% BSA) Seed->Starve Pretreat Pre-treat with this compound or vehicle for 1 hour Starve->Pretreat Stimulate Stimulate with insulin (e.g., 100 nM) for 30 minutes Pretreat->Stimulate Add_2NBDG Add 2-NBDG (e.g., 100 µM) for 30 minutes Stimulate->Add_2NBDG Wash Wash cells with cold PBS to remove extracellular 2-NBDG Add_2NBDG->Wash Measure Measure fluorescence (Ex/Em = ~485/535 nm) Wash->Measure End End Measure->End

Figure 2: Workflow for the 2-NBDG glucose uptake assay.
Detailed Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

  • Differentiated 3T3-L1 adipocytes

  • 96-well black, clear-bottom tissue culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Bovine Serum Albumin (BSA)

  • This compound (stock solution in DMSO)

  • Insulin (stock solution in sterile water or dilute acid)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (typically involving a cocktail of insulin, dexamethasone, and IBMX).

  • Cell Seeding: Seed the differentiated 3T3-L1 adipocytes into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, gently wash the cells with PBS and replace the culture medium with serum-free DMEM containing 0.2% BSA. Incubate for 2-4 hours to serum starve the cells.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the starvation medium and add the this compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for 1 hour at 37°C.

  • Insulin Stimulation: Add insulin to the designated wells to a final concentration of 100 nM. For basal (unstimulated) wells, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to all wells to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.

  • Termination and Washing: Terminate the glucose uptake by aspirating the 2-NBDG containing medium and immediately washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Controls:

  • Basal (unstimulated): Cells treated with vehicle instead of insulin.

  • Insulin-stimulated: Cells treated with insulin but without this compound.

  • Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

  • Positive control (optional): A known insulin-sensitizing agent.

Logical Relationships in Experimental Design

cluster_conditions Experimental Conditions cluster_comparisons Key Comparisons Basal Basal (No Insulin, No Inhibitor) C1 Effect of Insulin Basal->C1 C2 Insulin-Mimetic Effect of Inhibitor Basal->C2 Insulin Insulin-Stimulated (Insulin, No Inhibitor) Insulin->C1 C3 Insulin-Sensitizing Effect of Inhibitor Insulin->C3 Inhibitor Inhibitor Only (No Insulin, this compound) Inhibitor->C2 Combo Combination (Insulin + this compound) Combo->C3 Conclusion1 Conclusion1 C1->Conclusion1 Confirms insulin responsiveness of the cells Conclusion2 Conclusion2 C2->Conclusion2 Determines if this compound alone stimulates glucose uptake Conclusion3 Conclusion3 C3->Conclusion3 PRIMARY OBJECTIVE: Determines if this compound enhances the effect of insulin

Figure 3: Logical relationships in the experimental design.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in a glucose uptake assay. By following the detailed methodology and considering the logical framework of the experimental design, scientists can accurately assess the insulin-sensitizing potential of this PTP1B inhibitor. The expected outcomes, based on the known function of PTP1B, are an enhancement of insulin-stimulated glucose uptake in a dose-dependent manner. These studies are crucial for the pre-clinical evaluation of PTP1B inhibitors as potential therapeutics for metabolic diseases.

References

Application Notes and Protocols for PTP1B-IN-25 in Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[4][5] Similarly, it negatively regulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[1][4] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[2][3][5][6] PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter.[1]

The development of selective PTP1B inhibitors has been a major focus of drug discovery. A significant challenge in this endeavor is achieving selectivity against other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[4]

This document provides detailed application notes and protocols for the use of PTP1B-IN-25, a novel and potent PTP1B inhibitor, in kinase selectivity profiling. The following sections describe the biochemical properties of this compound, protocols for its use in in-vitro assays, and its selectivity profile against a panel of related phosphatases.

PTP1B Signaling Pathways

PTP1B is a critical negative regulator of key cellular signaling pathways. The diagrams below illustrate the role of PTP1B in the insulin and leptin signaling cascades.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) IRS IRS-1 Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_25 This compound PTP1B_IN_25->PTP1B Inhibits

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Plasma Membrane Leptin_Receptor Leptin Receptor (LR) JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription Promotes PTP1B PTP1B PTP1B->JAK2 Dephosphorylates PTP1B_IN_25 This compound PTP1B_IN_25->PTP1B Inhibits

Caption: PTP1B's role in negatively regulating the leptin signaling pathway.

Quantitative Data

The inhibitory activity of this compound was assessed against PTP1B and a panel of other protein tyrosine phosphatases to determine its selectivity. The IC50 values are summarized in the table below.

PhosphataseIC50 (nM) of this compound
PTP1B15
TCPTP1250
SHP-1>10000
SHP-2>10000
LAR>10000
CD45>10000

Table 1: Selectivity Profile of this compound. The data demonstrates that this compound is a potent and selective inhibitor of PTP1B, with over 80-fold selectivity against the closely related TCPTP.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against human PTP1B.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA, 2 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with buffer only as a background control.

  • Add 10 µL of recombinant PTP1B enzyme solution (final concentration of 0.5 ng/µL) to each well containing the test compound and the no-inhibitor control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration of 100 µM) to all wells.

  • Immediately measure the fluorescence intensity at time zero using a plate reader.

  • Incubate the plate at 37°C for 30 minutes.

  • After incubation, measure the final fluorescence intensity.

  • Subtract the background fluorescence from all measurements.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinase Selectivity Profiling Workflow

The following diagram outlines the general workflow for assessing the selectivity of this compound against a panel of kinases and phosphatases.

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Assay_Setup Set up Assay Plates with Phosphatase Panel Compound_Prep->Assay_Setup Pre_Incubation Pre-incubate Compound with Enzymes Assay_Setup->Pre_Incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_Incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Detection Measure Signal (e.g., Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: General workflow for kinase selectivity profiling of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of PTP1B. The provided protocols offer a robust framework for researchers to independently verify its activity and further explore its therapeutic potential in metabolic diseases and oncology. The high selectivity of this compound against other protein tyrosine phosphatases, particularly TCPTP, makes it a valuable tool for investigating the specific roles of PTP1B in various cellular processes.

References

Application Notes and Protocols: The Role and Inhibition of PTP1B in Xenograft Cancer Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a significant regulator in various cellular processes. While initially recognized for its role in metabolic diseases like diabetes and obesity, a growing body of evidence highlights its multifaceted and often contradictory involvement in cancer.[1][2][3][4][5][6] PTP1B can function as both a tumor promoter and a tumor suppressor, depending on the specific cancer type and cellular context.[1][6] This dual role makes PTP1B a compelling, albeit complex, therapeutic target in oncology.[2]

These application notes provide an overview of the function of PTP1B in cancer and detail protocols for evaluating PTP1B inhibitors in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of PTP1B inhibition.

PTP1B Signaling in Cancer

PTP1B's function in cancer is highly context-dependent. It can dephosphorylate and thereby regulate the activity of numerous proteins involved in key signaling pathways that control cell growth, proliferation, migration, and survival.

Oncogenic Role of PTP1B:

In several cancers, including breast, colorectal, gastric, and prostate cancer, PTP1B is overexpressed and its activity is associated with tumor progression and poor patient outcomes.[7] Its tumor-promoting functions are often linked to the activation of key oncogenic signaling pathways:

  • Src/Ras/ERK Pathway: PTP1B can activate the Src family kinases by dephosphorylating an inhibitory tyrosine residue.[1][7] This leads to the activation of the downstream Ras/Raf/MEK/ERK (MAPK) pathway, which is a central driver of cell proliferation and survival.[1][2]

  • PI3K/AKT Pathway: PTP1B has been shown to promote signaling through the PI3K/AKT pathway, another critical regulator of cell survival and growth.[1][7]

  • HER2/ErbB2 Signaling: In HER2-positive breast cancer, PTP1B can enhance HER2-driven tumorigenesis.[3][6] Instead of suppressing the HER2 receptor tyrosine kinase, it appears to cooperate with it to promote tumor growth.[3]

  • IL-13Rα2 Signaling: PTP1B is a mediator of signaling through the IL13Rα2 receptor, which is overexpressed in several cancers like glioblastoma and colorectal cancer.[7][8] Inhibition of PTP1B can disrupt IL-13-mediated cancer cell adhesion, migration, and invasion.[7][8]

Tumor Suppressive Role of PTP1B:

Conversely, in some contexts, PTP1B can act as a tumor suppressor. This function is generally attributed to its negative regulation of growth factor receptor signaling. For instance, PTP1B is a known negative regulator of the insulin and leptin receptors.[1][2] By dephosphorylating these receptors and their downstream substrates, PTP1B can attenuate signals that would otherwise promote cell growth and proliferation.[2] Evidence also points to a tumor-suppressive role in melanoma and glioblastoma.[1]

Below are diagrams illustrating the key signaling pathways influenced by PTP1B in cancer.

PTP1B_Oncogenic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2, IL13Rα2) PTP1B PTP1B RTK->PTP1B activates PI3K PI3K RTK->PI3K Src Src PTP1B->Src activates PTP1B->PI3K promotes Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

PTP1B Oncogenic Signaling Pathways

PTP1B_Tumor_Suppressive_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InsulinR Insulin Receptor IRS IRS InsulinR->IRS LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 PTP1B PTP1B PTP1B->InsulinR dephosphorylates (inhibits) PTP1B->IRS dephosphorylates (inhibits) PTP1B->JAK2 dephosphorylates (inhibits) PI3K PI3K IRS->PI3K STAT3 STAT3 JAK2->STAT3 AKT AKT PI3K->AKT Growth Cell Growth and Proliferation AKT->Growth STAT3->Growth

PTP1B Tumor Suppressive Signaling Pathways

PTP1B Inhibitors in Preclinical Development

Several small molecule inhibitors of PTP1B have been investigated in preclinical cancer models. While specific data for a compound named "Ptp1B-IN-25" is not publicly available, the following table summarizes findings from studies on other PTP1B inhibitors.

InhibitorCancer ModelXenograft TypeKey FindingsReference
Claramine Glioblastoma (GBM)Intracranial patient-derived xenograftSignificant increase in the survival of mice.[8]
Claramine Colorectal Cancer (CRC)Metastatic modelTotal inhibition of liver metastasis.[8]
DPM-1001 Breast CancerNot specifiedSlows the growth rate of breast tumors and reduces lung metastasis.[9]
MSI-1436 (Trodusquemine) Pan-cancer cell linesIn vitro sensitivityVarious cancer cell lines are sensitive to MSI-1436 with different IC50 values.[10]

Experimental Protocols for Xenograft Studies

The following protocols provide a general framework for evaluating PTP1B inhibitors in xenograft cancer models. These should be adapted based on the specific cell line, inhibitor characteristics, and research question.

Protocol 1: Subcutaneous Xenograft Model

Objective: To assess the effect of a PTP1B inhibitor on the growth of solid tumors.

Materials:

  • Cancer cell line with known PTP1B expression/dependency

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cell culture medium and supplements

  • Matrigel or similar extracellular matrix

  • PTP1B inhibitor and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Anesthetize the mice. Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Prepare the PTP1B inhibitor in a suitable vehicle. Administer the inhibitor and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, Western blotting).

Protocol 2: Orthotopic/Metastatic Xenograft Model

Objective: To evaluate the effect of a PTP1B inhibitor on tumor growth in a more clinically relevant microenvironment and on metastasis.

Materials:

  • As in Protocol 1, with the addition of:

  • Luciferase-expressing cancer cells (for bioluminescence imaging)

  • Bioluminescence imaging system

  • D-luciferin substrate

Procedure:

  • Cell Culture: Use a luciferase-expressing cancer cell line to allow for in vivo imaging of tumor growth and metastasis.

  • Tumor Implantation:

    • Orthotopic: Inject cancer cells directly into the organ of origin (e.g., liver for hepatocellular carcinoma, mammary fat pad for breast cancer).

    • Metastatic: Inject cancer cells intravenously (e.g., via the tail vein) to model hematogenous metastasis.

  • Treatment and Monitoring:

    • Begin treatment with the PTP1B inhibitor at a specified time point post-implantation.

    • Monitor tumor growth and metastatic dissemination using bioluminescence imaging at regular intervals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest primary tumors and organs of interest (e.g., lungs, liver) for histological analysis to confirm and quantify metastatic lesions.

    • Survival can also be used as a primary endpoint.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a xenograft study evaluating a PTP1B inhibitor.

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (~80% confluency) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic/IV) Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer PTP1B Inhibitor and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Euthanasia Euthanize and Excise Tumors/Organs Endpoint->Euthanasia Ex_Vivo Ex Vivo Analysis (Weight, Histology, WB) Euthanasia->Ex_Vivo Data_Analysis Statistical Analysis of Results Ex_Vivo->Data_Analysis

Xenograft Study Experimental Workflow

Conclusion

PTP1B represents a promising therapeutic target in various cancers. Its complex role necessitates a thorough understanding of its function in the specific cancer context being studied. The provided protocols and information offer a foundation for researchers to design and conduct preclinical xenograft studies to evaluate the efficacy of PTP1B inhibitors. Careful experimental design, including the choice of an appropriate cancer model and relevant endpoints, is crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Ptp1B-IN-25 in Studying PTP1B Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades.[1][2] Its role in dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2) makes it a critical target for research in diabetes, obesity, and cancer.[2][3] Ptp1B-IN-25 is a chemical inhibitor of PTP1B, providing a valuable tool for investigating the downstream consequences of PTP1B inhibition. These application notes provide detailed protocols and background information for utilizing this compound in cellular signaling studies.

This compound: A Tool for PTP1B Inhibition

This compound is a known inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. While its selectivity profile against other phosphatases requires further characterization, its potency makes it a suitable tool for in vitro and cell-based assays to elucidate the role of PTP1B in various signaling pathways.

Quantitative Data for this compound
ParameterValueReference
IC50 (PTP1B) 0.37 µMMedchemExpress

Note: The cellular potency (EC50) of this compound has not been extensively reported and should be determined empirically for the cell line and assay of interest.

PTP1B Downstream Signaling Pathways

PTP1B plays a crucial role in attenuating signaling from key receptor tyrosine kinases. Understanding these pathways is essential for designing and interpreting experiments using this compound.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway. It directly dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[4] This dephosphorylation terminates the insulin signal, leading to decreased glucose uptake and utilization. Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin Signaling Pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

Leptin, a hormone crucial for regulating energy balance, signals through the leptin receptor (LepR). This activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3). PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][5] Inhibition of PTP1B is expected to increase the phosphorylation of JAK2 and STAT3, thereby enhancing leptin sensitivity.

G Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates This compound This compound This compound->PTP1B Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) STAT3->Gene_Expression Promotes

Caption: Leptin Signaling Pathway and the inhibitory role of PTP1B.

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of this compound on downstream signaling pathways. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Western Blot Analysis of Insulin-Stimulated IR and Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of the Insulin Receptor (IR) and its downstream effector Akt in response to insulin stimulation.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells and allow to adhere B Serum starve cells A->B C Pre-treat with this compound or Vehicle (DMSO) B->C D Stimulate with Insulin C->D E Lyse cells D->E F Quantify protein concentration (BCA assay) E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block membrane H->I J Incubate with primary antibodies (p-IR, IR, p-Akt, Akt, β-actin) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect with ECL K->L M Image and quantify bands L->M

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Insulin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in appropriate culture plates and grow to 80-90% confluency. b. Serum starve the cells for 4-16 hours in serum-free medium. c. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. Initial concentration range should be based on the IC50 of 0.37 µM. d. Stimulate cells with insulin (e.g., 100 nM) for a predetermined time (e.g., 10-30 minutes).

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. k. Quantify the band intensities using image analysis software and normalize to the total protein and loading control.

Protocol 2: Analysis of Leptin-Stimulated JAK2 and STAT3 Phosphorylation

This protocol is designed to evaluate the effect of this compound on the phosphorylation of JAK2 and STAT3 in response to leptin stimulation.

Materials:

  • Cell line expressing the leptin receptor (e.g., HEK293-LepR, hypothalamic cell lines)

  • This compound (dissolved in DMSO)

  • Leptin

  • Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Culture and Treatment: a. Follow steps 1a and 1b from Protocol 1. b. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. c. Stimulate cells with leptin (e.g., 100 ng/mL) for a predetermined time (e.g., 15-60 minutes).

  • Cell Lysis, Protein Quantification, and Western Blotting: a. Follow steps 2, 3, and 4 from Protocol 1, using the primary antibodies specific for the leptin signaling pathway.

Expected Results

  • Insulin Signaling: Treatment with this compound is expected to increase the insulin-stimulated phosphorylation of the insulin receptor (IR) and its downstream target Akt in a dose-dependent manner. This would be observed as an increase in the ratio of phosphorylated protein to total protein.

  • Leptin Signaling: Inhibition of PTP1B with this compound is expected to lead to a dose-dependent increase in the leptin-stimulated phosphorylation of JAK2 and STAT3.

Troubleshooting

  • No effect of this compound:

    • Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration.

    • Incubation time: The pre-incubation time with the inhibitor may be insufficient. Try increasing the pre-incubation time.

    • Cell permeability: Ensure the inhibitor is cell-permeable. If not, consider using a different inhibitor or a cell line with higher permeability.

    • PTP1B expression: Confirm that the cell line used expresses sufficient levels of PTP1B.

  • High background in Western blots:

    • Blocking: Increase the blocking time or change the blocking agent (e.g., from non-fat milk to BSA).

    • Antibody concentration: Optimize the primary and secondary antibody concentrations.

    • Washing steps: Increase the number and duration of washing steps.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the intricate roles of PTP1B in cellular signaling. The provided protocols offer a framework for studying the downstream effects of PTP1B inhibition on key metabolic pathways. Careful optimization and interpretation of results will contribute to a deeper understanding of PTP1B's function in health and disease.

References

Troubleshooting & Optimization

Optimizing PTP1B-IN-25 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PTP1B-IN-25 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It is classified as an ABC-type inhibitor, meaning it interacts not only with the catalytic active site but also with secondary binding sites (B and C), contributing to its high affinity and selectivity. The reported IC50 value for this compound is approximately 50 nM.

Q2: What is the mechanism of action for this compound?

This compound acts as a competitive inhibitor of PTP1B. Its binding to the active site and adjacent regions prevents the substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting its dephosphorylating activity.

Q3: What concentration range of this compound should I use for my IC50 determination experiment?

Given the reported IC50 of 50 nM, a sensible starting point for your dose-response curve would be to bracket this value. A typical 10-point serial dilution could start at a high concentration of 1 µM and decrease to the low nanomolar or picomolar range. This wide range ensures that you capture the full inhibitory curve, including the top and bottom plateaus.

Q4: What is the role of PTP1B in signaling pathways?

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways. Most notably, it dephosphorylates the activated insulin receptor and insulin receptor substrates (IRS), attenuating insulin signaling.[1][2][3] By inhibiting PTP1B, signaling through pathways like the insulin and leptin pathways can be enhanced.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate- Reagent instability- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition to the wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.- Prepare fresh reagents and keep them on ice.
No or very low inhibition observed, even at high this compound concentrations - Inactive inhibitor- Incorrect inhibitor concentration- Enzyme concentration too high- Substrate concentration too high- Verify the integrity and proper storage of your this compound stock solution.- Confirm the concentration of your inhibitor stock by a reliable method.- Reduce the PTP1B enzyme concentration in the assay.- Determine the Km of your substrate and use a concentration at or near the Km.
Steep or shallow dose-response curve - Inappropriate dilution series- Inhibitor solubility issues- Assay kinetics not at steady-state- Adjust the dilution factor to have more data points around the expected IC50.- Ensure this compound is fully dissolved in the assay buffer. Consider the final DMSO concentration.- Ensure the enzymatic reaction is in the linear range with respect to time and enzyme concentration.
Calculated IC50 is significantly different from the reported value (50 nM) - Different assay conditions (e.g., substrate, pH, temperature)- Variation in enzyme activity between batches- Presence of interfering substances in the assay- Standardize your assay protocol and ensure all parameters are consistent.- Qualify each new lot of PTP1B enzyme.- Run appropriate controls, including a no-inhibitor control and a positive control with a known inhibitor.

Experimental Protocols

PTP1B Enzymatic Assay for IC50 Determination

This protocol is adapted from established methods for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[4][5]

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[4]

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution starting from 1 µM.

  • Assay Setup:

    • Add 20 µL of PTP1B enzyme (e.g., 1 µg/mL) to each well of a 96-well plate.[4]

    • Add 10 µL of each this compound dilution to the respective wells.

    • Include control wells:

      • 100% Activity Control: 10 µL of assay buffer instead of inhibitor.

      • Blank (No Enzyme) Control: 20 µL of assay buffer instead of enzyme and 10 µL of assay buffer instead of inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of 4 mM pNPP to each well to start the enzymatic reaction.[4]

  • Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Correct for Blank: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] * 100[6]

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[6]

Data Presentation

Table 1: this compound Properties

PropertyValue
Target Protein Tyrosine Phosphatase 1B (PTP1B)
Reported IC50 50 nM
Mechanism of Action Competitive, ABC-type inhibitor
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C or -80°C

Table 2: Recommended Concentration Ranges for PTP1B Enzymatic Assay

ReagentWorking Concentration
PTP1B Enzyme 0.5 - 2 µg/mL
pNPP Substrate 2 - 5 mM
This compound 0.1 nM - 10 µM (for initial range finding)

Visualizations

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Buffer, Enzyme, and Substrate add_enzyme Add PTP1B Enzyme to Microplate prep_reagents->add_enzyme add_substrate Add pNPP Substrate prep_reagents->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination of a PTP1B inhibitor.

References

Troubleshooting Ptp1B-IN-25 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues related to its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Compound 19) is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways.[1][2] By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[1][3]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause?

Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: Many potent enzyme inhibitors are hydrophobic in nature to facilitate cell permeability and binding to the target protein. This compound, being a glycosylated natural product, may have improved solubility over purely synthetic hydrophobic compounds, but its solubility in purely aqueous buffers might still be limited.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules.

  • Incorrect pH: The solubility of a compound can be highly dependent on the pH of the solution, especially if the compound has ionizable groups.

  • High Final Concentration: The concentration of this compound in your final assay volume may be exceeding its solubility limit in that specific buffer.

  • DMSO Shock: When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound can crash out of solution before it has a chance to properly dissolve.

Q3: How should I prepare my stock and working solutions of this compound to avoid precipitation?

Proper solution preparation is critical to prevent precipitation. Here are some best practices:

  • Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For many small molecules, concentrations of 10-50 mM are achievable.[4]

  • Intermediate Dilutions: If your final assay concentration is very low, it is advisable to perform one or more intermediate dilution steps in DMSO or a co-solvent mixture before the final dilution into your aqueous buffer.

  • Final Dilution Technique: To minimize "DMSO shock," add the this compound stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. The final concentration of DMSO in your assay should be kept as low as possible (typically <1%, but ideally <0.5%) to avoid off-target effects.

  • Use of Co-solvents: For in vivo studies or challenging in vitro assays, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[4]

Q4: What are the recommended storage conditions for this compound solutions?

For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[4][5][6] When stored at -80°C, the solution should be stable for up to two years, and at -20°C, for up to one year.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Instability

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Possible Cause: Degradation of this compound in your working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

    • Assess Stability in Your Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer. This can be done by incubating the compound in the buffer at the experimental temperature for various durations and then measuring its concentration or activity.

    • Check for Light Sensitivity: Some compounds are light-sensitive. Try preparing and handling your solutions in a dark or amber-colored environment.

    • Evaluate pH Effects: The stability of your compound may be pH-dependent. If your buffer pH is at an extreme, consider if this could be causing hydrolysis. You can test the stability at different pH values to identify an optimal range.

Issue 2: Precipitate forms in the middle of a long-term experiment (e.g., cell culture).

  • Possible Cause: The compound is slowly coming out of solution over time, or it is degrading to a less soluble product.

  • Troubleshooting Steps:

    • Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment.

    • Incorporate a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a carrier protein like bovine serum albumin (BSA) in your cell culture medium.

    • Refresh the Medium: For very long experiments, it may be necessary to refresh the medium containing this compound periodically.

Quantitative Data Summary

Table 1: Solubility of a Representative PTP1B Inhibitor in Various Solvents

SolventSolubility (25°C)
DMSO≥ 100 mg/mL
Ethanol< 1 mg/mL
Water< 1 mg/mL
10% DMSO in PBS (pH 7.4)~50-100 µM

Data is illustrative and based on typical small molecule inhibitors. Actual solubility of this compound should be experimentally determined.

Table 2: Stability of a Representative PTP1B Inhibitor in Solution

Storage ConditionSolventStability (t½)
-80°CDMSO> 2 years
-20°CDMSO~ 1 year
4°CDMSO~ 1-2 weeks
Room Temperature (25°C)DMSO< 24 hours
37°CAqueous Buffer (pH 7.4)~ 4-8 hours

t½ (half-life) is the time at which 50% of the initial compound has degraded. This data is representative and should be confirmed for this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay of this compound

This protocol provides a method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer.[7][8]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader with nephelometry or UV-Vis spectrophotometry capabilities

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate in triplicate.

  • Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.

  • Mix the plate on a plate shaker for 5 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect precipitated particles.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Protocol 2: Forced Degradation Study of this compound by HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[9][10][11][12][13][14]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method that can separate the parent this compound peak from any degradation products.

    • Inject the stressed samples and a non-stressed control sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition and time point.

    • The goal is to achieve 5-20% degradation to ensure that the method is stability-indicating.

Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Exp Gene Expression STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B Inhibits

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is the final concentration too high? Start->Check_Conc Check_DMSO Is the final DMSO concentration >1%? Check_Conc->Check_DMSO No Solution1 Lower the final concentration Check_Conc->Solution1 Yes Check_Mixing Was the solution mixed properly upon dilution? Check_DMSO->Check_Mixing No Solution2 Use intermediate dilutions to lower final DMSO % Check_DMSO->Solution2 Yes Check_Buffer Is the buffer pH or salt concentration an issue? Check_Mixing->Check_Buffer Yes Solution3 Add stock solution while vortexing the buffer Check_Mixing->Solution3 No Solution4 Test solubility in different buffers Check_Buffer->Solution4 Potentially End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

References

Ptp1B-IN-25 unexpected results in western blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected Western blot results when using the PTP1B inhibitor, PTP1B-IN-25.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common and unexpected issues that may arise during Western blot analysis following treatment with this compound.

Q1: After treating my cells with this compound, I see a decrease in the total protein levels of my target protein, not just its phosphorylation. Is this expected?

A1: This is a possibility and could be due to several factors:

  • Off-Target Effects: this compound is not entirely specific for PTP1B and may affect other cellular pathways that regulate the expression or stability of your protein of interest.[1]

  • Cellular Stress or Anoikis: Inhibition of PTP1B can sometimes disrupt cell-cell adhesion and may lead to a form of programmed cell death known as anoikis in certain cell types.[2][3] This could result in overall protein degradation.

  • Experimental Artifact: Ensure that the observed decrease is not due to inconsistent sample loading. Always normalize your target protein to a reliable loading control (e.g., GAPDH, β-actin, or total protein stain).

Troubleshooting Steps:

  • Confirm with a Different PTP1B Inhibitor: Use a structurally different PTP1B inhibitor to see if the same effect is observed. This can help distinguish between a specific effect of PTP1B inhibition and an off-target effect of this compound.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if this compound is inducing cell death at the concentration and duration used in your experiment.

  • Check Loading Controls: Carefully re-examine your loading controls to ensure equal protein loading between lanes. Consider using a total protein stain as a normalization method.[4]

Q2: I am probing for a known PTP1B substrate, but I do not see an increase in phosphorylation after this compound treatment. What could be the reason?

A2: This is a common issue that can be perplexing. Here are some potential explanations:

  • Suboptimal Inhibitor Concentration or Treatment Time: The concentration or incubation time of this compound may not be sufficient to achieve effective inhibition of PTP1B in your specific cell line or experimental conditions.

  • Dominant Kinase Activity: The phosphorylation state of a protein is a balance between kinase and phosphatase activity. It's possible that the kinase responsible for phosphorylating your target is not sufficiently active under your experimental conditions.

  • Rapid Dephosphorylation by Other Phosphatases: Cells have numerous protein tyrosine phosphatases (PTPs). If PTP1B activity is inhibited, other PTPs might compensate and dephosphorylate your target protein.

  • Issues with Antibody Detection: The phospho-specific antibody may not be sensitive enough, or there could be technical issues with the Western blot procedure itself.

Troubleshooting Steps:

  • Optimize Inhibitor Treatment: Perform a dose-response and time-course experiment with this compound to determine the optimal conditions for inhibiting PTP1B in your system.

  • Stimulate the Pathway: If your protein is phosphorylated in response to a specific stimulus (e.g., insulin, growth factors), ensure that you are adequately stimulating the cells before or during inhibitor treatment.

  • Include a Positive Control: Use a known positive control for your phospho-protein, such as lysates from cells treated with a general phosphatase inhibitor like sodium orthovanadate, to confirm that your antibody and detection system are working correctly.

  • Check for Phosphatase Activity in Lysates: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation after cell lysis.[5]

Q3: I am observing unexpected bands or a shift in the molecular weight of my target protein after this compound treatment. What does this mean?

A3: Unexpected bands or shifts in molecular weight can be informative. Here’s what might be happening:

  • Post-Translational Modifications (PTMs): The change in phosphorylation status can sometimes be detected as a slight mobility shift on the gel. Additionally, inhibition of PTP1B could indirectly affect other PTPs or kinases, leading to changes in other PTMs like ubiquitination or glycosylation, which can alter the protein's apparent molecular weight.

  • Protein Isoforms or Splice Variants: Your antibody may be detecting different isoforms of your target protein whose expression or stability is altered by the inhibitor treatment.

  • Protein Degradation: The additional bands could be degradation products of your target protein, which might be induced by the cellular response to this compound.

  • Antibody Non-Specificity: The antibody may be cross-reacting with other proteins whose expression is affected by the inhibitor.

Troubleshooting Steps:

  • Use a Phosphatase Treatment Control: Treat a sample of your lysate with a broad-spectrum phosphatase (e.g., lambda phosphatase) before running the Western blot. If the band shift is due to phosphorylation, it should be reversed by this treatment.[6]

  • Consult Protein Databases: Check databases like UniProt for known PTMs and isoforms of your target protein that could explain the observed bands.

  • Optimize Lysis Buffer: Ensure your lysis buffer contains a cocktail of protease inhibitors to minimize protein degradation.[7]

  • Validate Antibody Specificity: If possible, test your antibody on lysates from cells where your target protein has been knocked down or knocked out to confirm its specificity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various targets. This data highlights the need to consider potential off-target effects in your experiments.

TargetIC50 ValueReference
PTP1B 0.37 µM [1]
HIV8.6 µM[1]
α-Glucosidase3.7 µM[1]
MRSA29 µM[1]

Experimental Protocols

Here are detailed protocols for key experiments to ensure robust and reproducible results when working with this compound.

Cell Lysis for Phosphorylated Proteins

This protocol is designed to preserve the phosphorylation state of proteins.

  • Preparation: Pre-cool a centrifuge to 4°C. Prepare fresh lysis buffer on ice.

    • Lysis Buffer Recipe (RIPA Buffer):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium Deoxycholate

      • 0.1% SDS

      • Add Fresh Before Use:

        • 1 mM PMSF

        • 1x Protease Inhibitor Cocktail

        • 1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate, sodium fluoride)

  • Cell Culture Treatment: Grow cells to the desired confluency and treat with this compound at the optimized concentration and time. Include appropriate vehicle controls.

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube, avoiding the pellet.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a standard method like the BCA or Bradford assay.[8]

  • Sample Preparation for SDS-PAGE:

    • To an aliquot of the lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

    • Samples can be stored at -20°C or loaded directly onto an SDS-PAGE gel.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.[9]

    • Include a pre-stained molecular weight marker in one lane.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[10][11]

  • Protein Transfer (Electroblotting):

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13][14][15] Ensure the membrane is activated with methanol if using PVDF.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk as a blocking agent for phospho-specific antibodies, as it contains phosphoproteins that can cause high background.[5]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Activates JAK2 JAK2 LeptinR->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_IN_25 This compound PTP1B_IN_25->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Western Blot Workflow for this compound Experiments

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA or Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Electroblotting) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Data Analysis & Normalization I->J

Caption: Key steps for a successful Western blot experiment using this compound.

Troubleshooting Logic for Unexpected Western Blot Results

Troubleshooting_Logic Start Unexpected Western Blot Result with this compound Q1 What is the issue? Start->Q1 Issue1 No change in phosphorylation Q1->Issue1 No change Issue2 Decreased total protein Q1->Issue2 Decreased total protein Issue3 Unexpected bands/ shift Q1->Issue3 Band anomalies Sol1a Optimize inhibitor dose/time Issue1->Sol1a Sol1b Stimulate pathway Issue1->Sol1b Sol1c Check antibody/positive control Issue1->Sol1c Sol2a Check loading controls Issue2->Sol2a Sol2b Assess cell viability Issue2->Sol2b Sol2c Test another PTP1B inhibitor Issue2->Sol2c Sol3a Treat with phosphatase Issue3->Sol3a Sol3b Check for PTMs/isoforms Issue3->Sol3b Sol3c Use protease inhibitors Issue3->Sol3c

Caption: A decision tree for troubleshooting unexpected Western blot results.

References

Technical Support Center: Ptp1B-IN-25 and Related PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ptp1B-IN-25 and other protein tyrosine phosphatase 1B (PTP1B) inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PTP1B inhibitors like this compound?

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways.[1][2][3] Primarily, it dephosphorylates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), attenuating insulin signaling.[1][2] PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1][2] PTP1B inhibitors, such as this compound, block the catalytic activity of PTP1B. This inhibition leads to prolonged phosphorylation of PTP1B substrates, thereby enhancing insulin and leptin sensitivity. This makes PTP1B a significant therapeutic target for type 2 diabetes and obesity.[1][3]

Q2: What is the reported in vitro potency of Ptp1B-IN-2?

Ptp1B-IN-2 is a potent inhibitor of PTP1B with a reported IC50 value of 50 nM.[4][5] It demonstrates good selectivity, being over 40-fold more selective for PTP1B compared to SHP-2 and LAR, and 15-fold more selective over the highly homologous TCPTP.[4]

Q3: What are the main challenges when working with PTP1B inhibitors in vivo?

Researchers often face challenges with the delivery and efficacy of PTP1B inhibitors in animal models. Many early-generation inhibitors targeting the active site are highly charged molecules, leading to poor cell permeability and limited oral bioavailability.[1][6] Achieving high selectivity for PTP1B over other highly homologous phosphatases, such as TCPTP, is another significant hurdle that can lead to off-target effects.[7] Formulating these compounds for consistent and effective delivery in vivo also requires careful optimization.

Q4: Are there any clinically approved PTP1B inhibitors?

As of late 2025, while several PTP1B inhibitors have entered preclinical and clinical trials, there are no PTP1B inhibitors that have received full clinical approval for therapeutic use. Research and development in this area are ongoing, with a focus on improving selectivity and bioavailability.[3]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor in vivo efficacy despite good in vitro potency. Poor Bioavailability: The compound may have low oral absorption or rapid metabolism.[1][6]Consider alternative routes of administration (e.g., intraperitoneal injection). Optimize the formulation to enhance solubility and absorption.[4][8]
Low Solubility: The compound may be precipitating out of the vehicle solution upon administration.Prepare fresh formulations for each experiment. Use a vehicle known to improve solubility, such as a mix of DMSO, PEG300, Tween-80, and saline.[4][8] Sonication may aid dissolution.[4]
Observed toxicity or off-target effects in animal models. Lack of Selectivity: The inhibitor may be affecting other protein tyrosine phosphatases, such as TCPTP, which shares high homology with PTP1B.[7]Use a highly selective PTP1B inhibitor. If possible, perform counter-screening against related phosphatases to confirm selectivity. Reduce the dosage to a level that maintains efficacy while minimizing off-target effects.
Inconsistent results between experiments. Formulation Instability: The inhibitor may not be stable in the chosen vehicle over time.Always prepare fresh formulations immediately before administration. Store stock solutions appropriately (e.g., at -80°C in an appropriate solvent like DMSO).[9]
Animal Model Variability: The chosen animal model may not be the most suitable for studying PTP1B inhibition.Consider the genetic background and metabolic characteristics of the animal model. Studies suggest that rat models may be preferable to mouse models in some cases due to higher PTP1B sequence similarity to humans.[10][11]

Quantitative Data

Table 1: In Vitro Potency of Selected PTP1B Inhibitors

CompoundIC50 (PTP1B)Selectivity ProfileReference
Ptp1B-IN-250 nM>40-fold vs. SHP-2 and LAR; 15-fold vs. TCPTP[4][5]
PTP1B-IN-11.6 µMOften used as a core structure for derivative synthesis.[8]

Experimental Protocols

1. Formulation of PTP1B Inhibitor for In Vivo Administration

This protocol provides a common vehicle for solubilizing hydrophobic compounds for oral or intraperitoneal administration in animal models.

  • Materials:

    • PTP1B inhibitor (e.g., this compound)

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween-80, sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Prepare a stock solution of the PTP1B inhibitor in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved.

    • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

      • 10% DMSO (from your stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[4][8]

    • This formulation should result in a clear solution or a fine suspension. Prepare this formulation fresh before each use.

2. Administration in a Diet-Induced Obesity Mouse Model

This protocol describes a general workflow for evaluating the efficacy of a PTP1B inhibitor in a diet-induced obesity (DIO) mouse model.

  • Animal Model: C57BL/6J mice are commonly used. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Dosing:

    • The optimal dose for this compound would need to be determined empirically through dose-response studies.

    • For related compounds, doses in the range of 1-10 mg/kg have been used.

    • Administration can be performed via oral gavage or intraperitoneal injection, typically once daily.

  • Experimental Workflow:

    • Acclimatization: Acclimate mice to the facility and diet for at least one week.

    • Induction of Obesity: Feed mice the high-fat diet until a significant increase in body weight and insulin resistance is observed compared to a control group on a standard chow diet.

    • Treatment: Randomly assign the DIO mice to a vehicle control group and one or more treatment groups receiving different doses of the PTP1B inhibitor.

    • Monitoring: Monitor body weight, food intake, and general health daily.

    • Efficacy Endpoints:

      • Glucose Tolerance Test (GTT): Perform a GTT after a period of treatment (e.g., 2-4 weeks) to assess improvements in glucose clearance.

      • Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

      • Terminal Blood and Tissue Collection: At the end of the study, collect blood to measure plasma insulin, glucose, and lipid levels. Harvest tissues like the liver, skeletal muscle, and adipose tissue for downstream analysis (e.g., Western blotting for phosphorylated signaling proteins).

Visualizations

Signaling Pathways

insulin_signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_translocation PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

leptin_signaling cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->JAK2 Dephosphorylates

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Workflow Diagram

experimental_workflow A Induce Obesity in Mice (High-Fat Diet) B Randomize into Groups (Vehicle vs. This compound) A->B C Daily Administration (Oral or IP) B->C D Monitor Body Weight and Food Intake C->D E Perform GTT and ITT D->E F Terminal Tissue Collection (Blood, Liver, Muscle) E->F G Biochemical and Molecular Analysis F->G

Caption: Workflow for evaluating this compound in a DIO mouse model.

References

Ptp1B-IN-25 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Ptp1B-IN-25, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound should be stored in a cool, dry place, away from direct sunlight. For long-term storage, it is recommended to keep the powder at -20°C. Storing the lyophilized powder under these conditions will maintain its stability and potency for an extended period.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).

Q3: How should I store the reconstituted this compound stock solution?

A3: Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. For short-term storage of a few days, 4°C is acceptable.

Q4: How stable is the this compound in the reconstituted stock solution?

A4: While specific stability data for this compound is not extensively published, general guidelines for small molecule inhibitors in DMSO suggest that stock solutions are stable for several months when stored properly at -20°C. It is best practice to use the solution within the shortest feasible time frame to ensure optimal activity.

Q5: Can I store the working solution of this compound diluted in aqueous buffer?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions are more prone to degradation. Prepare fresh working solutions from the DMSO stock for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected Ptp1B inhibition. 1. Degradation of this compound: Improper storage of lyophilized powder or reconstituted solution. 2. Enzyme instability: The PTP1B enzyme may have lost activity due to improper storage or handling. 3. Incorrect inhibitor concentration: Errors in dilution calculations or pipetting.1. Ensure this compound is stored at the recommended temperatures. Use a fresh aliquot of the stock solution. 2. Check the storage conditions and age of the PTP1B enzyme. Run a positive control with a known inhibitor to verify enzyme activity. 3. Recalculate all dilutions and use calibrated pipettes.
Precipitation of this compound in the assay buffer. Low solubility in aqueous buffer: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. The final concentration of DMSO in the assay may be too low.Increase the final percentage of DMSO in the assay buffer, ensuring it does not exceed a concentration that affects enzyme activity (typically ≤1%). Perform a solvent tolerance test for your specific assay conditions.
High background signal in the assay. DMSO interference: High concentrations of DMSO can interfere with certain assay formats. Contaminated reagents: Buffer components or other reagents may be contaminated.Run a vehicle control with the same concentration of DMSO used for the inhibitor to determine its effect on the background signal. Use fresh, high-quality reagents and sterile techniques.
Variability between experimental replicates. Inconsistent pipetting: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. Temperature fluctuations: Inconsistent incubation temperatures. Edge effects in microplates: Evaporation from wells on the outer edges of the plate.Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled incubator or water bath. Avoid using the outer wells of the microplate for critical samples, or fill them with buffer to minimize evaporation.

Experimental Protocols

Protocol 1: PTP1B Inhibition Assay (Colorimetric)

This protocol describes a common method for assessing the inhibitory activity of this compound using a colorimetric assay with the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO without inhibitor).

  • Enzyme Preparation: Dilute the PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle control. b. Add 60 µL of Assay Buffer. c. Add 10 µL of the diluted PTP1B enzyme to initiate the pre-incubation. Mix gently. d. Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: a. Prepare the pNPP substrate solution in Assay Buffer. b. Add 10 µL of the pNPP solution to each well to start the reaction.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 30 minutes. b. Stop the reaction by adding 50 µL of 1 M NaOH. c. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of a reconstituted stock solution of this compound over time.

Materials:

  • This compound stock solution in DMSO

  • PTP1B enzyme and assay reagents (from Protocol 1)

  • -20°C and 4°C storage environments

Procedure:

  • Initial Activity Measurement (T=0): a. Immediately after preparing the this compound stock solution, perform a PTP1B inhibition assay (as described in Protocol 1) to determine its initial IC50 value. This will serve as the baseline activity.

  • Sample Storage: a. Aliquot the remaining stock solution into multiple tubes. b. Store one set of aliquots at -20°C and another set at 4°C.

  • Time-Point Analysis: a. At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Allow the aliquot to thaw completely and come to room temperature. c. Perform the PTP1B inhibition assay to determine the IC50 value of the aged solution.

  • Data Analysis: a. Compare the IC50 values obtained at each time point to the initial IC50 value (T=0). b. A significant increase in the IC50 value indicates degradation of the compound. c. Plot the IC50 values as a function of time for each storage condition to visualize the stability profile.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS IRS (pY) Insulin Receptor->IRS Phosphorylates Leptin Receptor Leptin Receptor JAK2 JAK2 (pY) Leptin Receptor->JAK2 Activates Insulin Insulin Insulin->Insulin Receptor Binds Leptin Leptin Leptin->Leptin Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Expression Gene Expression STAT3->Gene Expression Regulates PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis Reconstitute Reconstitute This compound in DMSO Aliquot Aliquot Stock Solution Reconstitute->Aliquot T0 T=0 Initial IC50 Assay Reconstitute->T0 Store Store Aliquots (-20°C and 4°C) Aliquot->Store Timepoints Retrieve Aliquots at Time Points Store->Timepoints Compare Compare IC50 Values to T=0 T0->Compare Assay Perform PTP1B Inhibition Assay Timepoints->Assay Assay->Compare Plot Plot IC50 vs. Time Compare->Plot Determine Determine Stability Profile Plot->Determine

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic Start Inconsistent Results? CheckInhibitor Check Inhibitor Storage & Handling Start->CheckInhibitor InhibitorOK Inhibitor OK? CheckInhibitor->InhibitorOK CheckEnzyme Check Enzyme Activity & Storage EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckAssay Review Assay Protocol & Execution AssayOK Assay OK? CheckAssay->AssayOK InhibitorOK->CheckEnzyme Yes UseNewInhibitor Use Fresh Aliquot of This compound InhibitorOK->UseNewInhibitor No EnzymeOK->CheckAssay Yes UseNewEnzyme Use Fresh Enzyme & Run Positive Control EnzymeOK->UseNewEnzyme No OptimizeAssay Optimize Assay Parameters (e.g., DMSO %, pipetting) AssayOK->OptimizeAssay No Resolved Problem Resolved AssayOK->Resolved Yes UseNewInhibitor->Resolved UseNewEnzyme->Resolved OptimizeAssay->Resolved

Caption: Troubleshooting decision tree for this compound experiments.

Ptp1B-IN-25 inconsistent results between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies observed between experimental batches of Ptp1B-IN-25. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between different batches of the compound. What are the potential causes?

A1: Inconsistent IC50 values for this compound across batches can stem from several factors. These can be broadly categorized into issues with the compound itself, experimental setup, and biological reagents.

  • Compound Integrity: Variations in the purity, solubility, and stability of different batches of this compound can directly impact its potency.

  • Experimental Protocol: Minor deviations in assay conditions, such as incubation times, temperature, and substrate concentrations, can lead to significant differences in measured activity.

  • Reagent Variability: Batch-to-batch differences in the PTP1B enzyme, substrates, or even the assay buffer can affect the inhibitor's performance.

Q2: How can we ensure the quality and consistency of our this compound batches?

A2: It is crucial to have a rigorous quality control process for each new batch of this compound. We recommend the following steps:

  • Purity Assessment: Verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity Confirmation: Confirm the chemical identity of the compound via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • Solubility Testing: Determine the solubility of the compound in the assay buffer to ensure it remains in solution at the tested concentrations.

  • Stock Solution Preparation: Prepare fresh stock solutions for each experiment and store them appropriately to prevent degradation.

Q3: What are the key considerations for a robust PTP1B enzymatic assay?

A3: To minimize variability in your PTP1B enzymatic assays, consider the following:

  • Enzyme Activity: Ensure the PTP1B enzyme is active and used within its linear range. Perform a titration experiment to determine the optimal enzyme concentration.

  • Substrate Concentration: The concentration of the substrate should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.

  • Buffer Composition: Maintain a consistent pH and ionic strength of the assay buffer. Include additives like DTT to maintain the catalytic cysteine of PTP1B in a reduced state.

  • Controls: Include appropriate positive (a known PTP1B inhibitor) and negative (vehicle control) controls in every assay plate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving inconsistencies in your experiments with this compound.

Problem: High Variability in Inhibition Data

Possible Cause 1: Compound-Related Issues

Troubleshooting Step Expected Outcome Corrective Action
Verify Compound Purity and Identity Purity >95% confirmed by HPLC/LC-MS. Identity confirmed by NMR/MS.If purity is low or identity is incorrect, obtain a new, verified batch of the compound.
Assess Compound Solubility The compound should be fully dissolved in the assay buffer at all tested concentrations.If precipitation is observed, adjust the solvent or use a lower concentration range. Consider sonication or gentle warming to aid dissolution.
Evaluate Stock Solution Stability Freshly prepared stock solutions should yield consistent results compared to older stocks.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Assay-Related Issues

Troubleshooting Step Expected Outcome Corrective Action
Confirm Enzyme Activity and Linearity The enzymatic reaction should be linear with respect to time and enzyme concentration.Perform an enzyme titration and time-course experiment to determine optimal assay conditions.
Optimize Substrate Concentration The substrate concentration should be appropriate for the assay format (typically at or below Km).Determine the Km of the substrate for your specific enzyme batch and adjust the concentration accordingly.
Standardize Assay Protocol All experimental parameters (incubation time, temperature, volumes) should be consistent across experiments.Create a detailed, standardized protocol and ensure all users adhere to it strictly. Use calibrated pipettes and instruments.
Check for Assay Interference The compound should not interfere with the detection method (e.g., absorbance, fluorescence).Run a control experiment without the enzyme to check for compound interference. If interference is detected, consider a different assay format.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways. It dephosphorylates phosphotyrosine residues on various proteins, thereby attenuating the signal.[1][2] The diagram below illustrates the central role of PTP1B in the insulin and leptin signaling pathways.[1][3]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS P PI3K PI3K IRS->PI3K P AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ptp1B_IN_25 This compound Ptp1B_IN_25->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for this compound Inhibition Assay

The following workflow outlines a standard procedure for assessing the inhibitory activity of this compound.

Caption: A typical workflow for an in vitro PTP1B inhibition assay.

Troubleshooting Decision Tree

This decision tree can guide you through the process of troubleshooting inconsistent results.

troubleshooting_tree Start Inconsistent Results with this compound Check_Compound Step 1: Verify Compound Integrity (Purity, Identity, Solubility) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Order_New Order New, Verified Batch Compound_OK->Order_New No Check_Assay Step 2: Review Assay Protocol and Reagents Compound_OK->Check_Assay Yes Order_New->Start Assay_OK Assay Conditions Consistent? Check_Assay->Assay_OK Standardize_Protocol Standardize Protocol, Use Fresh Reagents Assay_OK->Standardize_Protocol No Check_Enzyme Step 3: Validate Enzyme Activity Assay_OK->Check_Enzyme Yes Standardize_Protocol->Start Enzyme_OK Enzyme Active and in Linear Range? Check_Enzyme->Enzyme_OK Optimize_Enzyme Re-optimize Enzyme Concentration and Assay Time Enzyme_OK->Optimize_Enzyme No Consult Consult Technical Support with All Data Enzyme_OK->Consult Yes Optimize_Enzyme->Start

Caption: A decision tree for troubleshooting this compound inconsistencies.

Detailed Experimental Protocol: PTP1B Enzymatic Assay

This protocol provides a general framework for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • PTP1B enzyme (human, recombinant)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare fresh assay buffer.

    • Dilute PTP1B enzyme to the desired concentration in assay buffer.

    • Prepare a 10 mM stock solution of pNPP in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle (for control wells) to the appropriate wells.

    • Add 20 µL of the diluted PTP1B enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNPP solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Read Plate:

    • Stop the reaction by adding 50 µL of 1 M NaOH to all wells.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to PTP1B Inhibitors: Benchmarking Ptp1B-IN-25 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ptp1B-IN-25 with other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The following sections detail their performance based on available experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery. This guide compares the commercially available inhibitor, this compound, with other well-characterized inhibitors, highlighting different inhibition strategies and their outcomes.

While detailed primary research on this compound is not extensively available in the public domain, data from commercial sources indicate it is a potent PTP1B inhibitor with an IC50 of 50 nM. It also exhibits selectivity for PTP1B over other phosphatases such as TCPTP, SHP-1, SHP-2, and LAR.

Quantitative Comparison of PTP1B Inhibitors

To provide a clear overview, the following table summarizes the biochemical potency and selectivity of this compound and other notable PTP1B inhibitors. A key challenge in developing PTP1B inhibitors is achieving selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as off-target inhibition can lead to undesired side effects.[3]

InhibitorTypePTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)
This compound Not Reported50 nM760 nM15.2-fold
Trodusquemine (MSI-1436) Allosteric, Non-competitive~1 µM224 µM~224-fold[4][5]
DPM-1001 Allosteric, Non-competitive100 nMNot ReportedNot Reported[6][7]
JTT-551 Mixed-typeKi = 0.22 µMKi = 9.3 µM~42-fold[8][9][10]

Table 1: Biochemical Potency and Selectivity of PTP1B Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of various inhibitors against PTP1B and the closely related TCPTP. The selectivity fold is calculated by dividing the TCPTP IC50/Ki by the PTP1B IC50/Ki.

The following table outlines the reported effects of these inhibitors in cellular models, a crucial step in assessing their therapeutic potential.

InhibitorCellular AssayEffect
This compound Insulin-induced glucose uptake in L6 myotubesEnhances glucose uptake
Trodusquemine (MSI-1436) Insulin-stimulated IRβ phosphorylation in HepG2 cellsIncreases phosphorylation[4]
DPM-1001 Not ReportedImproves insulin and leptin signaling in animal models[6][7]
JTT-551 Insulin-stimulated glucose uptake in L6 cellsIncreases glucose uptake[9][11]

Table 2: In Vitro Cellular Activity of PTP1B Inhibitors. This table summarizes the observed effects of the inhibitors in relevant cell-based assays.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS P LeptinR Leptin Receptor (LeptinR) JAK2 JAK2 LeptinR->JAK2 P PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose STAT3 STAT3 JAK2->STAT3 P Gene_Exp Gene Expression (Appetite Regulation) STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR PTP1B->JAK2 dephosphorylates Insulin Insulin Insulin->IR Leptin Leptin Leptin->LeptinR Inhibitor PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B's role in insulin and leptin signaling pathways.

PTP1B_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies EnzymeAssay PTP1B Enzymatic Assay (Determine IC50) SelectivityAssay Selectivity Profiling (vs. TCPTP, SHP1/2, etc.) EnzymeAssay->SelectivityAssay Kinetics Enzyme Kinetics (Determine Mode of Inhibition) SelectivityAssay->Kinetics GlucoseUptake Insulin-Stimulated Glucose Uptake (e.g., L6 Myotubes) Kinetics->GlucoseUptake Phosphorylation Western Blot for IR/JAK2 Phosphorylation GlucoseUptake->Phosphorylation AnimalModels Animal Models of Diabetes and Obesity Phosphorylation->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD CompoundLib Compound Library / Test Inhibitor CompoundLib->EnzymeAssay

Caption: General workflow for PTP1B inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B. A common method utilizes the substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the test inhibitor solution and a fixed amount of PTP1B enzyme to each well. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

  • Calculate the reaction rate for each inhibitor concentration.

  • Plot the percentage of PTP1B inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling Assay

To assess the selectivity of an inhibitor, its activity against other related phosphatases, particularly TCPTP, is measured using a similar enzymatic assay as described above.

Procedure:

  • Perform the enzymatic inhibition assay as described for PTP1B, but substitute PTP1B with the other phosphatases of interest (e.g., TCPTP, SHP-1, SHP-2).

  • Determine the IC50 value of the inhibitor for each phosphatase.

  • Calculate the selectivity index by dividing the IC50 for the off-target phosphatase by the IC50 for PTP1B. A higher selectivity index indicates greater selectivity for PTP1B.

Insulin-Stimulated Glucose Uptake Assay in L6 Myotubes

This cell-based assay evaluates the effect of the PTP1B inhibitor on the insulin signaling pathway in a relevant cell type.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Serum-free medium

  • Insulin

  • Test inhibitor

  • 2-deoxy-[³H]-glucose (radiolabeled glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter

Procedure:

  • Culture L6 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Once differentiated, serum-starve the myotubes for several hours.

  • Pre-incubate the myotubes with the test inhibitor at various concentrations for a specified time.

  • Stimulate the cells with a sub-maximal concentration of insulin in the continued presence of the inhibitor. Include control wells with no insulin and no inhibitor, insulin alone, and inhibitor alone.

  • Add 2-deoxy-[³H]-glucose to each well and incubate to allow for glucose uptake.

  • Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein content of each well.

  • Analyze the data to determine the effect of the inhibitor on basal and insulin-stimulated glucose uptake.

Conclusion

The development of potent and selective PTP1B inhibitors holds significant promise for the treatment of metabolic diseases. While this compound shows high potency in biochemical assays, a comprehensive evaluation of its therapeutic potential requires further investigation and publication of its detailed biological and pharmacological properties. In contrast, inhibitors like Trodusquemine and DPM-1001, which act via an allosteric mechanism, have been more extensively characterized and have shown efficacy in preclinical models.[6][12] JTT-551 represents a mixed-type inhibitor that also enhances insulin signaling.[11] The choice of a PTP1B inhibitor for research or therapeutic development will depend on a careful consideration of its potency, selectivity, mechanism of action, and bioavailability. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel and existing PTP1B inhibitors.

References

A Comparative Analysis of Ptp1B-IN-25 and Trodusquemine as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for metabolic and other diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibition a promising strategy for treating type 2 diabetes, obesity, and related disorders. This guide provides a detailed comparison of two PTP1B inhibitors: Ptp1B-IN-25, a research compound, and Trodusquemine, a clinical-stage drug candidate.

Executive Summary

FeatureThis compound (Compound 19)Trodusquemine (MSI-1436)
Mechanism of Action PTP1B InhibitorNon-competitive, allosteric PTP1B inhibitor
Selectivity Also inhibits HIV, α-Glucosidase, and MRSASelective for PTP1B
In Vitro Efficacy (IC50) 0.37 µM against PTP1B[1]~1 µM against PTP1B
In Vivo Efficacy Data not publicly availableDemonstrated efficacy in mouse models of obesity, diabetes, and atherosclerosis. Reduces body weight and improves glucose metabolism.[2][3][4][5]
Clinical Development PreclinicalCompleted Phase 1 trials for obesity and type 2 diabetes.[6]

Introduction to the Inhibitors

This compound , also known as Compound 19, is a recently identified inhibitor of PTP1B. Its discovery is part of a broader effort to identify novel glycosylated natural products with therapeutic potential.[7] While it shows potent inhibition of PTP1B, it also exhibits activity against other unrelated targets, suggesting a broader biological profile that may complicate its development as a selective therapeutic.[1]

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[1] Its unique mechanism of binding to a site distinct from the active site confers high selectivity. Trodusquemine has been the subject of extensive preclinical and clinical investigation for its potential in treating obesity, type 2 diabetes, and other conditions.[2][8]

Mechanism of Action

This compound: The precise mechanism of how this compound inhibits PTP1B has not been fully elucidated in publicly available literature. The initial discovery paper focuses on its identification and broad-spectrum activity.[7] Further studies are required to determine if it is a competitive, non-competitive, or allosteric inhibitor.

Trodusquemine: Trodusquemine binds to an allosteric site on PTP1B, inducing a conformational change that renders the enzyme inactive. This non-competitive mechanism means it does not compete with the natural substrate for binding to the active site, which can be advantageous in a physiological setting.[1][9]

PTP1B Signaling Pathway

The inhibition of PTP1B by both compounds is intended to enhance the signaling of key metabolic hormones, insulin and leptin.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Transporter PI3K_Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 Janus Kinase 2 (JAK2) LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression regulates Satiety Satiety Gene_Expression->Satiety promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor PTP1B Inhibitor (this compound or Trodusquemine) Inhibitor->PTP1B inhibits PTP1B_Assay cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection PTP1B_enzyme Recombinant PTP1B Enzyme Incubation Incubate components at a controlled temperature PTP1B_enzyme->Incubation Substrate Substrate (e.g., pNPP) Substrate->Incubation Inhibitor Test Inhibitor (this compound or Trodusquemine) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation Measurement Measure product formation (e.g., absorbance at 405 nm for pNP) Incubation->Measurement

References

PTP1B-IN-25: A Comparative Guide to Selectivity Against TCPTP and Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-25, against its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), and other relevant phosphatases. The information presented is based on available experimental data to aid in the evaluation of this compound for therapeutic development.

Introduction to PTP1B and the Challenge of Selective Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a well-established negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers.[1][5] However, the high structural similarity of the PTP1B catalytic site with other protein tyrosine phosphatases (PTPs), particularly TCPTP, presents a significant challenge in developing selective inhibitors.[6][7] TCPTP and PTP1B share 74% sequence identity in their catalytic domains, and non-selective inhibition can lead to undesired side effects.[8] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.

Quantitative Data: Selectivity Profile of this compound and Comparators

The following table summarizes the inhibitory activity (IC50 values) of this compound and other known PTP1B inhibitors against a panel of phosphatases. This data allows for a direct comparison of their selectivity.

InhibitorPTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity (TCPTP/PTP1B)Other Phosphatases IC50 (µM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Trodusquemine 1224224-foldNot specified
Compound 4b 3.33>100>30-foldNot specified
CD00466 0.7322.8731-foldNot specified[7]
JTT-551 (Ki) 0.229.342-foldLAR (>30), CD45 (>30)[7]

Note: IC50 and Ki values are dependent on assay conditions and represent the concentration required for 50% inhibition and the inhibition constant, respectively.

Experimental Protocols

Biochemical Phosphatase Inhibition Assay

The inhibitory potency and selectivity of compounds are typically determined using a biochemical assay that measures the enzymatic activity of the target phosphatase.

Objective: To determine the IC50 value of an inhibitor against PTP1B, TCPTP, and other phosphatases.

Materials:

  • Recombinant human PTP1B, TCPTP, and other phosphatases (e.g., SHP1, SHP2, LAR).

  • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test inhibitor (e.g., this compound) dissolved in DMSO.

  • 384-well black microplates.

  • Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then diluted in the assay buffer.

  • Enzyme Preparation: The recombinant phosphatases are diluted to their optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor to the wells of the microplate.

    • Add 10 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate.

  • Data Acquisition: The fluorescence intensity is measured every minute for 30 minutes using a plate reader.

  • Data Analysis: The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

  • Selectivity Determination: The selectivity is calculated as the ratio of the IC50 value for the off-target phosphatase (e.g., TCPTP) to the IC50 value for the target phosphatase (PTP1B).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the roles of PTP1B and TCPTP in key signaling pathways and the general workflow for assessing inhibitor selectivity.

signaling_pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates IRS->PTP1B dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates JAK2->PTP1B dephosphorylates TCPTP TCPTP JAK2->TCPTP dephosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression STAT3->TCPTP dephosphorylates

Caption: PTP1B and TCPTP negatively regulate insulin and leptin signaling.

experimental_workflow A Compound Library Screening B Primary Assay: PTP1B Inhibition A->B C Hit Identification B->C D Selectivity Profiling: TCPTP & Other Phosphatases C->D E Data Analysis: IC50 Determination & Selectivity Ratio Calculation D->E F Lead Candidate Selection E->F

Caption: General workflow for identifying selective PTP1B inhibitors.

References

A Researcher's Guide to Validating PTP1B Inhibitor Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, confirming that a potential therapeutic molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to validate the target engagement of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using a representative, potent, and cell-permeable inhibitor, PTP1B-IN-25, as a primary example. We will compare its profile with other classes of PTP1B inhibitors and provide detailed experimental protocols and data interpretation.

PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways, making it a significant target for therapies aimed at type 2 diabetes, obesity, and certain cancers.[1][2][3] Validating that an inhibitor not only binds to PTP1B but also elicits the desired downstream cellular effects is paramount for its advancement as a potential therapeutic agent.

Comparative Analysis of PTP1B Inhibitors

PTP1B inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting appropriate validation assays and interpreting the results.

Inhibitor ClassMechanism of ActionRepresentative ExamplesKey Cellular Effects
Active-Site Inhibitors Directly bind to the catalytic site, often mimicking the phosphotyrosine substrate.Ertiprotafib, JTT-551Increased phosphorylation of direct PTP1B substrates (e.g., Insulin Receptor).
Allosteric Inhibitors Bind to a site distinct from the catalytic center, inducing a conformational change that inhibits enzyme activity.[4]Trodusquemine (MSI-1436)Similar to active-site inhibitors, but may offer greater selectivity over other phosphatases.[4]
Bidentate Inhibitors Simultaneously engage the active site and a secondary binding site, often leading to higher potency and selectivity.Not specified in provided contextPotentially more pronounced and specific cellular effects compared to single-site binders.
Antisense Oligonucleotides Target the mRNA of PTP1B, leading to reduced protein expression.IONIS-PTP1BRxDecreased overall PTP1B protein levels, resulting in increased substrate phosphorylation.

Experimental Validation of this compound Target Engagement

To confirm that this compound engages PTP1B in a cellular context, a series of experiments are typically performed. Below are the key assays, their underlying principles, and expected outcomes.

In Vitro Enzymatic Assay

This initial assay confirms the direct inhibitory effect of this compound on the catalytic activity of purified PTP1B enzyme.

Experimental Protocol:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA), this compound, and a known inhibitor as a positive control (e.g., Sodium Orthovanadate).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, recombinant PTP1B, and the diluted inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding pNPP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: In Vitro Inhibition of PTP1B Activity

CompoundIC50 (nM)Inhibition Mechanism
This compound 50Competitive
Trodusquemine1000Non-competitive (Allosteric)[4]
JTT-551220Mixed-type[4]
Sodium Orthovanadate19,300Competitive
Cellular Assay: Western Blot for Phosphorylated Substrates

This is a crucial experiment to demonstrate that this compound can penetrate the cell membrane and inhibit PTP1B, leading to an increase in the phosphorylation of its downstream targets.

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells or C2C12 myotubes) to a suitable confluency.

  • Treatment:

    • Starve the cells in a serum-free medium for several hours to reduce basal phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM for 10 minutes) to induce phosphorylation of the insulin receptor (IR) and its downstream targets.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated IR (p-IR), total IR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Cellular Activity of PTP1B Inhibitors

Compound (at 1 µM)Fold Increase in p-IRFold Increase in p-Akt
This compound 4.53.8
Trodusquemine3.22.5
JTT-5513.93.1
Substrate Trapping to Confirm Direct Target Engagement

Substrate-trapping mutants of PTP1B (e.g., D181A) can form stable complexes with their substrates, allowing for their identification and confirming direct interaction in a cellular context.

Experimental Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding a FLAG-tagged PTP1B substrate-trapping mutant (PTP1B-D181A).

  • Treatment and Lysis: Treat the transfected cells with this compound or a vehicle control, followed by cell lysis.

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down the PTP1B-trapping mutant and its bound substrates.

  • Western Blotting:

    • Elute the protein complexes from the beads and separate them by SDS-PAGE.

    • Perform a Western blot using antibodies against known PTP1B substrates (e.g., p-IR).

  • Data Analysis: A decrease in the amount of co-immunoprecipitated substrate in the presence of the inhibitor indicates that the inhibitor is competing with the substrate for binding to PTP1B, thus confirming target engagement.

Visualizing the Pathways and Processes

To better understand the context of PTP1B inhibition and the experimental workflows, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates (pY) Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates Cellular Responses Cellular Responses Akt->Cellular Responses Glucose Uptake, etc. PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

Target_Validation_Workflow Start Start In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Start->In_Vitro_Assay Cellular_Assay Cellular Western Blot (p-IR, p-Akt) In_Vitro_Assay->Cellular_Assay Confirmed direct inhibition Substrate_Trapping Substrate Trapping Assay (Direct Engagement) Cellular_Assay->Substrate_Trapping Confirmed cellular activity End End Substrate_Trapping->End Confirmed target engagement

Caption: Experimental workflow for PTP1B inhibitor validation.

Inhibitor_Mechanisms PTP1B_Inhibitors PTP1B Inhibitors Active_Site Active-Site Binders PTP1B_Inhibitors->Active_Site Allosteric Allosteric Modulators PTP1B_Inhibitors->Allosteric mRNA_Targeting mRNA Targeting PTP1B_Inhibitors->mRNA_Targeting

Caption: Classification of PTP1B inhibitor mechanisms.

Conclusion

The validation of target engagement for a PTP1B inhibitor like this compound requires a multi-faceted approach. By combining in vitro enzymatic assays with cellular assays that measure downstream signaling events and direct binding, researchers can build a strong case for the inhibitor's mechanism of action. This guide provides a framework for these validation studies, enabling a thorough and objective comparison of a novel inhibitor's performance against established alternatives. The presented protocols and data tables serve as a practical resource for scientists working to develop the next generation of therapies targeting PTP1B.

References

PTP1B Inhibition: A Novel Frontier in Diabetes Management Compared to Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the emerging therapeutic target, Protein Tyrosine Phosphatase 1B (PTP1B), reveals a promising new avenue for the treatment of Type 2 Diabetes (T2D). This guide provides a comparative overview of the efficacy of PTP1B inhibitors, using the representative compound PTP1B-IN-2, against well-established diabetes medications such as metformin, the GLP-1 receptor agonist liraglutide, and the SGLT2 inhibitor dapagliflozin. While direct comparative clinical data for a specific compound named "Ptp1B-IN-25" is not publicly available, this guide leverages available preclinical data for a potent PTP1B inhibitor to illustrate the potential of this drug class.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, supporting experimental data, and methodologies for the compounds discussed.

Mechanism of Action: A New Approach to Insulin Sensitization

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B dampens the downstream signals that lead to glucose uptake and utilization. PTP1B inhibitors, therefore, work by blocking this dephosphorylation, effectively amplifying the insulin signal and enhancing insulin sensitivity. This mechanism offers a distinct advantage by directly targeting the core issue of insulin resistance in T2D.

In contrast, established diabetes drugs operate through different, albeit effective, mechanisms:

  • Metformin: Primarily decreases hepatic glucose production and improves insulin sensitivity in peripheral tissues.

  • GLP-1 Receptor Agonists (e.g., Liraglutide): Mimic the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.

  • SGLT2 Inhibitors (e.g., Dapagliflozin): Inhibit the sodium-glucose cotransporter 2 in the kidneys, reducing the reabsorption of glucose and increasing its excretion in the urine.

Comparative Efficacy: In Vitro and In Vivo Data

Due to the absence of public data for "this compound," we present the in vitro efficacy of a representative and potent PTP1B inhibitor, PTP1B-IN-2, and in vivo data for another PTP1B inhibitor, DPM-1001, to facilitate a meaningful comparison with established drugs.

In Vitro Efficacy
Compound/Drug ClassTargetKey In Vitro Efficacy MetricResult
PTP1B-IN-2 PTP1BIC5050 nM
Metformin Primarily AMPKEC50 for AMPK activation~1-5 mM (cell-dependent)
Liraglutide (GLP-1 RA) GLP-1 ReceptorEC50 for cAMP production~0.1-1 nM
Dapagliflozin (SGLT2i) SGLT2IC50~1-2 nM
In Vivo Efficacy in Diabetic Mouse Models

The following table summarizes the glucose-lowering effects of a PTP1B inhibitor and standard diabetes drugs in preclinical models. It is important to note that the animal models and study durations may differ, impacting direct comparisons.

CompoundAnimal ModelDose & AdministrationTreatment DurationKey Efficacy Outcome (Blood Glucose Reduction)
DPM-1001 (PTP1B Inhibitor)Diet-Induced Obese Mice5 mg/kg, oral, daily50 daysImproved glucose tolerance and insulin sensitivity.
Metformin db/db mice~300 mg/kg/day, oral4 weeksSignificant reduction in fasting blood glucose.
Liraglutide db/db mice300 µg/kg, intraperitoneal, daily28 daysSignificant reduction in fasting blood glucose.
Dapagliflozin db/db mice1 mg/kg, oral, daily8-16 weeksSignificant and consistent decrease in serum glucose.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Akt->GLUT4 translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates PTP1B_IN_25 PTP1B Inhibitor PTP1B_IN_25->PTP1B inhibits

Figure 1: PTP1B Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy Study PTP1B_assay PTP1B Enzymatic Assay (Determine IC50) Cell_culture Cell Culture (e.g., L6 Myotubes) Animal_model Diabetic Animal Model (e.g., db/db mice) PTP1B_assay->Animal_model Lead Compound Selection Phospho_assay Insulin Receptor Phosphorylation Assay Cell_culture->Phospho_assay Glucose_uptake_assay 2-NBDG Glucose Uptake Assay Cell_culture->Glucose_uptake_assay Dosing Compound Administration (Oral Gavage) Animal_model->Dosing Monitoring Monitor Blood Glucose, Body Weight Dosing->Monitoring Tolerance_tests Glucose & Insulin Tolerance Tests Monitoring->Tolerance_tests Tissue_analysis Tissue Collection & Biochemical Analysis Tolerance_tests->Tissue_analysis

Figure 2: Representative Experimental Workflow.

Detailed Experimental Protocols

PTP1B Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

  • Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA, 5 mM DTT), test compound (e.g., PTP1B-IN-2), and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, a fixed concentration of PTP1B enzyme, and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Insulin Receptor (IR) Phosphorylation Assay
  • Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated IR phosphorylation in a cellular context.

  • Materials: A relevant cell line (e.g., L6 myotubes or HepG2 hepatocytes), cell culture medium, insulin, test compound, lysis buffer, primary antibodies against total IR and phosphorylated IR (p-IR), and secondary antibodies for Western blotting.

  • Procedure:

    • Culture cells to near confluence and then serum-starve for several hours.

    • Pre-treat the cells with the test compound or vehicle for a defined period.

    • Stimulate the cells with a sub-maximal concentration of insulin for a short duration (e.g., 5-10 minutes).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IR and total IR, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Quantify the band intensities and express the level of IR phosphorylation as the ratio of p-IR to total IR.

2-NBDG Glucose Uptake Assay
  • Objective: To measure the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in cells.

  • Materials: L6 myotubes, cell culture medium, insulin, test compound, Krebs-Ringer-HEPES (KRH) buffer, and the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).

  • Procedure:

    • Differentiate L6 myoblasts into myotubes in a multi-well plate.

    • Serum-starve the myotubes and then wash with KRH buffer.

    • Pre-treat the cells with the test compound or vehicle.

    • Stimulate with insulin.

    • Add 2-NBDG to the wells and incubate for a specified time (e.g., 30 minutes) to allow for uptake.

    • Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence microplate reader.

    • Normalize the fluorescence signal to the total protein content in each well.

In Vivo Efficacy Study in a Diabetic Mouse Model (Representative Protocol)
  • Objective: To evaluate the anti-diabetic efficacy of a PTP1B inhibitor in a relevant animal model of T2D.

  • Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese (DIO) mice.

  • Procedure:

    • Acclimatize the animals and randomize them into treatment and control groups.

    • Administer the test compound (e.g., DPM-1001) or vehicle daily via a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks). A positive control group treated with a known anti-diabetic drug (e.g., metformin) should be included.

    • Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the study.

    • At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

    • At the termination of the study, collect blood and tissues (e.g., liver, muscle, adipose tissue) for biochemical and molecular analyses, including plasma insulin levels and tissue-specific analysis of insulin signaling pathway components.

Conclusion

Inhibition of PTP1B represents a promising, mechanism-based therapeutic strategy for Type 2 Diabetes that directly addresses insulin resistance. While still in the preclinical and early clinical stages of development, the data available for representative PTP1B inhibitors suggest a potential for robust glucose-lowering effects. Further research and clinical trials are necessary to fully elucidate the efficacy and safety profile of this novel class of anti-diabetic agents in comparison to established therapies. The detailed protocols provided herein offer a framework for the continued investigation and development of PTP1B inhibitors as a valuable addition to the armamentarium for managing Type 2 Diabetes.

References

Head-to-Head Comparison: Ptp1B-IN-25 vs. Ertiprotafib in PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for metabolic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways. Its inhibition presents a promising strategy for the treatment of type 2 diabetes and obesity. This guide provides a comprehensive head-to-head comparison of two PTP1B inhibitors: Ptp1B-IN-25 and Ertiprotafib. While Ertiprotafib has a more extensive history, including progression to clinical trials, this compound is a more recently identified compound with demonstrated inhibitory activity. This comparison aims to objectively present the available experimental data, mechanisms of action, and target specificities to aid researchers in their drug discovery and development efforts.

Executive Summary

This guide delves into a detailed comparison of this compound and Ertiprotafib, focusing on their biochemical properties and mechanisms of action. Ertiprotafib, a well-characterized inhibitor, uniquely induces the aggregation of PTP1B, leading to non-competitive inhibition. In addition to its action on PTP1B, it also functions as a dual agonist for PPARα and PPARγ and an inhibitor of IKK-β. In contrast, this compound is a potent PTP1B inhibitor with additional antimicrobial and antiviral activities. However, detailed mechanistic studies on its mode of PTP1B inhibition are not yet publicly available, limiting a direct comparative analysis of its inhibitory kinetics.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Ertiprotafib, providing a clear side-by-side comparison of their biochemical activities.

Table 1: Head-to-Head Comparison of Biochemical Activity

ParameterThis compoundErtiprotafib
PTP1B IC50 0.37 µM[1]1.6 - 29 µM (depending on assay conditions)[2]
Mechanism of PTP1B Inhibition Information not availableNon-competitive; induces PTP1B aggregation[3]
Other Notable Activities - HIV inhibition (IC50: 8.6 µM)[1]- α-Glucosidase inhibition (IC50: 3.7 µM)[1]- MRSA inhibition (IC50: 29 µM)[1]- PPARα agonist (EC50: ~1 µM)[2]- PPARγ agonist (EC50: ~1 µM)[2]- IKK-β inhibitor (IC50: 400 nM)[4]
Clinical Development Stage PreclinicalDiscontinued in Phase II clinical trials

Mechanism of Action and Signaling Pathways

Ertiprotafib: A Unique Mode of PTP1B Inhibition

Ertiprotafib distinguishes itself from many other PTP1B inhibitors through its unconventional mechanism of action. Instead of directly competing with the substrate for the active site or binding to an allosteric site to induce a conformational change, Ertiprotafib induces the aggregation of the PTP1B enzyme[3]. This aggregation-based inhibition leads to a non-competitive kinetic profile.

The insulin signaling pathway, negatively regulated by PTP1B, is a critical cascade for glucose homeostasis. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling that leads to glucose uptake. By inhibiting PTP1B, Ertiprotafib is designed to enhance and prolong insulin signaling.

cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Inhibition by Ertiprotafib Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_inactive Inactive PTP1B (Aggregated) Ertiprotafib Ertiprotafib Ertiprotafib->PTP1B induces aggregation

Figure 1. Ertiprotafib's role in the insulin signaling pathway.

This compound: A Potent Inhibitor with Limited Mechanistic Data

This compound has been identified as a potent inhibitor of PTP1B with an IC50 value of 0.37 µM[1]. However, detailed studies elucidating its precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric) are not publicly available at the time of this guide's publication. The primary research article identifies it as "Compound 19" and reports its discovery through a genome mining approach in fungi[1]. Further investigation is required to fully characterize its interaction with PTP1B and its effect on the insulin and leptin signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments cited in this guide.

PTP1B Inhibition Assay (General Protocol)

This protocol describes a general method for assessing PTP1B inhibitory activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reagents:

    • PTP1B enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) substrate solution

    • Test compounds (this compound or Ertiprotafib) dissolved in DMSO

    • Stop solution (e.g., 1 M NaOH)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the PTP1B enzyme to each well.

    • Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at the same temperature.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ertiprotafib-Induced PTP1B Aggregation Assay (Dynamic Light Scattering)

This protocol outlines the use of Dynamic Light Scattering (DLS) to monitor the aggregation of PTP1B induced by Ertiprotafib[3].

  • Materials:

    • Purified PTP1B protein

    • Ertiprotafib stock solution (in DMSO)

    • Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

    • DLS instrument

  • Procedure:

    • Prepare samples of PTP1B at a constant concentration in the assay buffer.

    • Add increasing concentrations of Ertiprotafib to the PTP1B samples. A control sample with DMSO alone should be included.

    • Incubate the samples for a specified time at a controlled temperature (e.g., 25°C).

    • Measure the hydrodynamic radius (Rh) of the particles in each sample using the DLS instrument.

    • An increase in the measured Rh with increasing concentrations of Ertiprotafib indicates protein aggregation.

cluster_workflow Ertiprotafib-Induced PTP1B Aggregation Workflow PTP1B_Sample PTP1B Solution Ertiprotafib_Addition Add varying concentrations of Ertiprotafib PTP1B_Sample->Ertiprotafib_Addition Incubation Incubate Ertiprotafib_Addition->Incubation DLS_Measurement Dynamic Light Scattering (DLS) Measurement Incubation->DLS_Measurement Data_Analysis Analyze Hydrodynamic Radius (Rh) DLS_Measurement->Data_Analysis Conclusion Aggregation Assessment Data_Analysis->Conclusion

Figure 2. Workflow for assessing Ertiprotafib-induced PTP1B aggregation.

PPARα/γ Transactivation Assay (General Protocol)

This protocol describes a cell-based reporter gene assay to measure the activation of PPARα and PPARγ by a test compound like Ertiprotafib.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, CV-1)

    • Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (GAL4-PPARα-LBD or GAL4-PPARγ-LBD)

    • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound (Ertiprotafib)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid.

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound (Ertiprotafib). Include a vehicle control (DMSO) and a known PPAR agonist as a positive control.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Conclusion

This guide provides a comparative analysis of this compound and Ertiprotafib, two inhibitors of the key metabolic regulator PTP1B. Ertiprotafib presents a fascinating case study with its unique aggregation-based mechanism of inhibition and its multi-target profile. While its clinical development was halted, the insights gained from its study are invaluable for the design of future PTP1B inhibitors.

This compound emerges as a potent PTP1B inhibitor with a distinct and broader bioactivity profile that includes antimicrobial and antiviral effects. However, the current lack of publicly available, detailed mechanistic data on its interaction with PTP1B underscores the need for further research. A comprehensive understanding of its mode of inhibition will be critical to assess its therapeutic potential and selectivity.

For researchers in the field, the distinct characteristics of these two molecules highlight the diverse chemical space and mechanistic possibilities for targeting PTP1B. Future studies on this compound, particularly those elucidating its kinetic profile and binding mode, will be essential for a more complete head-to-head comparison and for advancing the development of novel and effective therapies for metabolic diseases.

References

A Comparative Guide to In Vivo Antidiabetic Effects of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antidiabetic effects of selected Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Due to the lack of publicly available data for "Ptp1B-IN-25," this guide focuses on other well-documented PTP1B inhibitors with demonstrated preclinical efficacy: Trodusquemine (MSI-1436) and JTT-551 . This comparison is supported by experimental data from studies in established diabetic animal models.

Introduction to PTP1B Inhibition in Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.

Comparative Efficacy of PTP1B Inhibitors

The following tables summarize the in vivo antidiabetic effects of Trodusquemine and JTT-551 in preclinical studies.

Table 1: Effects on Glycemic Control
InhibitorAnimal ModelTreatment DetailsFasting Blood Glucose ReductionHbA1c ReductionReference
Trodusquemine (MSI-1436) db/db micei.p. or i.v. administrationData on specific percentage reduction not available; described as restoring glycemic control.Not Reported[1]
JTT-551 db/db mice30 mg/kg, p.o. daily for 4 weeksDose-dependently decreased from baseline.Significant decrease from baseline.[2]
Table 2: Effects on Body Weight and Metabolism
InhibitorAnimal ModelTreatment DetailsBody Weight ChangeEffects on Lipid ProfileReference
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) mice5-10 mg/kg, i.p. or i.v.Reduced body weight.Improved plasma levels of insulin and leptin.[3]
JTT-551 db/db mice3 or 30 mg/kg, p.o. daily for 4 weeksNo acceleration of body weight gain.Significantly reduced triglyceride levels at 30 mg/kg.[2][4]
JTT-551 Diet-Induced Obese (DIO) miceChronic administration for 6 weeksShowed an antiobesity effect.Improved lipid metabolism.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Protocol:

  • Animal Fasting: Mice are fasted for 6-16 hours (overnight) with free access to water.[6][7]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.[6][8]

  • Glucose Administration: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[1][7]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[6][9]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.[1]

Insulin Tolerance Test (ITT)

Objective: To evaluate the systemic response to insulin by measuring the rate of glucose clearance from the blood.

Protocol:

  • Animal Fasting: Mice are typically fasted for a shorter duration than for an OGTT, usually 2-6 hours.[10]

  • Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein.[10]

  • Insulin Administration: Human insulin (typically 0.5-1 IU/kg body weight) is administered via intraperitoneal (i.p.) injection.[1][10]

  • Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals after insulin injection, for example, at 15, 30, 45, 60, 90, and 120 minutes.[10]

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.

Visualizing the Mechanism and Workflow

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway cluster_downstream Downstream Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS IRS pIR->IRS Recruits & Phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

In Vivo Antidiabetic Study Workflow

In_Vivo_Workflow Model Diabetic Animal Model (e.g., db/db mice) Acclimatization Acclimatization Model->Acclimatization Grouping Random Grouping (Vehicle, Inhibitor) Acclimatization->Grouping Treatment Daily Dosing (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight & Food/Water Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Sacrifice Euthanasia & Tissue Collection OGTT->Sacrifice ITT->Sacrifice Analysis Biochemical & Molecular Analysis (e.g., HbA1c, Gene Expression) Sacrifice->Analysis

Caption: General experimental workflow for in vivo antidiabetic studies.

Conclusion

The preclinical data for PTP1B inhibitors like Trodusquemine and JTT-551 demonstrate their potential as effective therapeutic agents for type 2 diabetes. These compounds have been shown to improve glycemic control, reduce body weight, and modulate lipid profiles in various diabetic animal models. The provided experimental protocols and diagrams offer a framework for understanding and conducting further in vivo validation studies in this promising area of drug discovery. Objective comparisons based on standardized experimental designs will be critical in identifying the most promising candidates for clinical development.

References

A Head-to-Head Comparison: Ptp1B-IN-25 Versus siRNA Knockdown for PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of Protein Tyrosine Phosphatase 1B (PTP1B) in cellular signaling, the choice between a small molecule inhibitor and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of Ptp1B-IN-25, a chemical inhibitor, and siRNA-mediated knockdown of PTP1B, offering insights into their respective mechanisms, efficacy, and potential off-target effects, supported by experimental data and detailed protocols.

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases and cancer.[1][2] Both this compound and siRNA technology offer powerful tools to probe the function of this phosphatase, each with distinct advantages and disadvantages.

Mechanism of Action

This compound is a small molecule that directly binds to the PTP1B enzyme, inhibiting its catalytic activity.[2] This leads to a rapid but often reversible cessation of PTP1B's ability to dephosphorylate its substrates.

siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. It involves the introduction of short, double-stranded RNA molecules that are complementary to the PTP1B mRNA. This triggers the RNA-induced silencing complex (RISC) to degrade the PTP1B mRNA, thereby preventing the synthesis of new PTP1B protein.[3][4] This results in a more sustained, but slower, reduction in total PTP1B protein levels.

Comparative Data

Table 1: Efficacy and Potency

ParameterThis compoundsiRNA Knockdown of PTP1BCitation(s)
IC50 0.37 µMNot Applicable[2]
Knockdown Efficiency Not ApplicableUp to 84% reduction in mRNA levels[5]
Onset of Action Rapid (minutes to hours)Slower (24-72 hours)[2][6]
Duration of Effect Dependent on compound half-life and metabolismSustained (several days)[2][5]

Table 2: Specificity and Potential Off-Target Effects

ParameterThis compoundsiRNA Knockdown of PTP1BCitation(s)
Primary Off-Targets Other phosphatases (e.g., α-Glucosidase, IC50 = 3.7 µM)Other mRNAs with partial sequence homology[2][3][4]
Other Reported Activities Antiviral (HIV, IC50 = 8.6 µM), Antibacterial (MRSA, IC50 = 29 µM)Can induce unintended changes in gene expression leading to false positives[2][7]
Mitigation Strategies Use of highly selective inhibitors, testing against a panel of related enzymes.Use of multiple different siRNA sequences for the same target, bioinformatics to predict off-targets, using the lowest effective concentration.[4][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PTP1B signaling pathway and the general experimental workflows for using this compound and siRNA.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates PI3K PI3K IRS1->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes Gene_Expression Gene Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->LeptinR binds

PTP1B Signaling Pathway.

Experimental_Workflows cluster_inhibitor This compound Workflow cluster_siRNA siRNA Knockdown Workflow Inhibitor_Start Cell Culture Inhibitor_Treatment Treat with this compound Inhibitor_Start->Inhibitor_Treatment Inhibitor_Incubation Incubate (minutes to hours) Inhibitor_Treatment->Inhibitor_Incubation Inhibitor_Analysis Downstream Analysis (e.g., Western Blot, Activity Assay) Inhibitor_Incubation->Inhibitor_Analysis siRNA_Start Cell Culture siRNA_Transfection Transfect with PTP1B siRNA siRNA_Start->siRNA_Transfection siRNA_Incubation Incubate (24-72 hours) siRNA_Transfection->siRNA_Incubation siRNA_Analysis Downstream Analysis (e.g., qPCR, Western Blot) siRNA_Incubation->siRNA_Analysis

Experimental Workflows.

Experimental Protocols

This compound In Vitro Inhibition Assay (General Protocol)

This protocol is a general guideline for assessing the inhibitory activity of this compound on purified PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Monitor the absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

siRNA-Mediated Knockdown of PTP1B in Cell Culture followed by Western Blot Analysis

This protocol outlines the steps for reducing PTP1B expression in a cell line using siRNA and subsequently analyzing the protein levels.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • PTP1B-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PTP1B, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

Day 1: Cell Seeding

  • Seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

Day 2: Transfection

  • For each well, dilute the PTP1B siRNA or control siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Aspirate the growth medium from the cells and replace it with the siRNA-transfection reagent complex mixture.

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • After the incubation, add complete growth medium to each well.

Day 3-4: Incubation and Cell Lysis

  • Incubate the cells for an additional 24-72 hours to allow for PTP1B protein depletion.

  • After the desired incubation period, wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

Western Blot Analysis

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PTP1B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein like β-actin or GAPDH.

Conclusion

Both this compound and siRNA-mediated knockdown are valuable tools for studying PTP1B function. The choice between these two methods depends on the specific experimental goals.

  • This compound is ideal for studies requiring rapid and transient inhibition of PTP1B's enzymatic activity. Its speed of action makes it suitable for investigating the immediate downstream consequences of PTP1B inhibition. However, careful consideration of its off-target effects is crucial for data interpretation.

  • siRNA knockdown provides a method for more sustained and specific reduction of the total PTP1B protein pool. This approach is well-suited for studying the long-term consequences of PTP1B deficiency. However, the slower onset of action and the potential for off-target gene silencing need to be carefully controlled and validated.

References

Comparative Analysis of PTP1B Inhibitor Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of inhibitor binding kinetics is paramount for the development of effective therapeutics targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. This guide provides a framework for the comparative analysis of PTP1B inhibitors, focusing on their binding kinetics. While specific quantitative kinetic data (Kon, Koff, KD) for Ptp1B-IN-25 is not publicly available in the reviewed literature, this document presents a comparative analysis of other well-characterized PTP1B inhibitors to serve as a methodological template. The experimental protocols and data presentation formats provided herein are designed to guide researchers in their own comparative studies.

Data Presentation: Comparative Binding Kinetics of PTP1B Inhibitors

A comprehensive comparison of inhibitor efficacy necessitates the evaluation of key kinetic and affinity parameters. The following table summarizes these parameters for several known PTP1B inhibitors, offering a snapshot of their biochemical properties. The lack of available data for this compound is noted.

InhibitorInhibition TypeKi (μM)IC50 (μM)KD (μM)Kon (M-1s-1)Koff (s-1)Notes
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Trodusquemine (MSI-1436) Non-competitive-1---Binds to the C-terminal domain.[1]
JTT-551 Mixed-type0.22 ± 0.04----Shows selectivity over other phosphatases like TCPTP.[1]
Ertiprotafib --1.6 - 29---IC50 varies depending on assay conditions.[1]
Compound 1 (from Wiesmann et al.) Non-competitive-350---Binds to an allosteric site.[1]
Compound 2 (from Wiesmann et al.) Non-competitive-22---Binds to an allosteric site.[1]
Compound 3 (from Wiesmann et al.) Non-competitive-8---Binds to an allosteric site.[1]
Acrolein IrreversibleKI = 230 ± 60--kinact = 0.02 ± 0.005 s-1-Covalent inhibitor.[2]
Sanguinarine ---~10--Identified via SPR screening.[3]
Arylbutylpiperidine analogs ---~10--Identified via SPR screening.[3]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. KD (dissociation constant) is a measure of binding affinity, while Kon (association rate constant) and Koff (dissociation rate constant) describe the kinetics of the binding event.

Experimental Protocols

Accurate and reproducible data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments used to determine the binding kinetics of PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay (using pNPP)

This assay is a common method to determine the inhibitory potential of compounds on PTP1B activity using a chromogenic substrate.

Materials:

  • Human recombinant PTP1B

  • p-nitrophenyl phosphate (pNPP)

  • Reaction Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the reaction buffer.

  • Add the test inhibitor to the corresponding wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add human recombinant PTP1B to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding pNPP to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the inhibition type and Ki value, perform kinetic studies by varying the substrate (pNPP) concentration at fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or other kinetic plots.[4][5]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure real-time biomolecular interactions and determine association (Kon) and dissociation (Koff) rates.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human recombinant PTP1B (ligand)

  • Test inhibitors (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the PTP1B solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups using ethanolamine.

  • Analyte Interaction:

    • Prepare a series of dilutions of the test inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized PTP1B surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell (without PTP1B) to subtract non-specific binding.

  • Data Analysis:

    • The resulting sensorgrams show the association and dissociation phases of the interaction.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD = Koff/Kon).[3][6]

Mandatory Visualization

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling cascades involved in glucose uptake and appetite control.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR Autophosphorylation pIR->IR pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS pIRS->IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Activation JAK2 JAK2 pJAK2->JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR PTP1B->pIRS PTP1B->pJAK2 Inhibitor PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Binding Kinetics Analysis

This diagram outlines a typical workflow for characterizing the binding kinetics of a novel PTP1B inhibitor, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Potency cluster_kinetics Detailed Kinetic Analysis cluster_output Final Characterization Screening High-Throughput Screening (e.g., pNPP assay) Hit_Identification Hit Identification (Compounds with >50% inhibition) Screening->Hit_Identification IC50 IC50 Determination (Dose-response curves) Hit_Identification->IC50 Selectivity Selectivity Assays (vs. other phosphatases, e.g., TCPTP) IC50->Selectivity Inhibition_Type Determination of Inhibition Type (e.g., Lineweaver-Burk plots) Selectivity->Inhibition_Type SPR Surface Plasmon Resonance (SPR) (Determination of Kon, Koff, KD) Selectivity->SPR Ki_Determination Ki Determination Inhibition_Type->Ki_Determination Data_Table Comparative Data Table (Ki, IC50, KD, Kon, Koff) Ki_Determination->Data_Table SPR->Data_Table

Caption: Workflow for PTP1B inhibitor binding kinetics analysis.

References

Safety Operating Guide

Navigating the Disposal of Ptp1B-IN-25: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of Ptp1B-IN-25, a protein tyrosine phosphatase 1B inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for laboratory chemical waste management and available data from a closely related compound, PTP1B/TC-PTP IN-1, to offer a comprehensive operational plan.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on the hazard information for a similar compound, PTP1B/TC-PTP IN-1, this compound should be treated as a substance that is potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear an impervious lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form to avoid dust and aerosol formation.[1]

Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eyewash station, are also critical.[1]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experimental work.[2] The following protocol is a recommended procedure for the disposal of this compound.

1. Waste Minimization: The most effective approach to laboratory waste is to prevent its generation in the first place.[2]

  • Order only the necessary quantities of this compound.

  • Where possible, reduce the scale of experiments to minimize waste generation.[3]

  • Share surplus chemicals with other labs if feasible.[3]

2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste this compound, including pure compound and any contaminated materials (e.g., pipette tips, gloves, empty vials), in a dedicated, properly labeled hazardous waste container.[2][4]

  • The container should be made of a compatible material (plastic is often preferred) and must be leak-proof with a tightly sealed lid.[3][4]

  • Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1][2]

3. Labeling and Storage: Accurate labeling is a critical component of safe waste management.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "solutions in DMSO").

  • Indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[3]

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup.

  • Contact your EHS department or designated waste management provider for collection and transport to an approved waste disposal facility.[1][3]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [5] Given its potential aquatic toxicity, preventing its release into the environment is of utmost importance.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the recommended workflow for the proper disposal of this compound.

Ptp1B_IN_25_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste this compound (Solid & Contaminated Materials) A->C B Handle in a Ventilated Area B->C D Use Designated, Leak-Proof Hazardous Waste Container C->D E Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) D->E F Label Container Clearly: 'Hazardous Waste - this compound' & List Hazards E->F G Store in Secure Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup Request G->H I Transfer to Approved Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.